molecular formula C18H17Cl2N5 B10817379 ML67-33

ML67-33

Numéro de catalogue: B10817379
Poids moléculaire: 374.3 g/mol
Clé InChI: GQPMJOXQJUGJPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ML67-33 is a useful research compound. Its molecular formula is C18H17Cl2N5 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPMJOXQJUGJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML67-33 on TREK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the small molecule ML67-33 activates specific members of the two-pore domain potassium (K2P) channel family, with a focus on the TREK subfamily. The information presented herein is synthesized from peer-reviewed research and is intended to serve as a detailed resource for professionals in the fields of pharmacology, neuroscience, and drug discovery.

Core Mechanism of Action: Direct Activation of the C-Type Gate

This compound is a selective activator of the temperature- and mechano-sensitive K2P channels, specifically TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2][3][4] Its mechanism of action is distinguished by its direct interaction with the channel protein, independent of cytosolic signaling molecules.[1] Biophysical studies have demonstrated that this compound acts on the extracellular side of the channel, targeting the C-type selectivity filter gate.[1] This gate is a critical component of the channel's core machinery, responsible for controlling ion flow in response to a variety of physiological stimuli such as temperature, mechanical force, and pH.[1]

The activation of TREK-1 by this compound in excised membrane patches confirms that its action does not rely on intracellular components or trafficking modifications.[1] Furthermore, manipulations that stabilize the C-type gate, such as high extracellular potassium concentrations or specific mutations in the P1 pore helix (G137I) and M4 transmembrane helix (W275S), diminish or abolish the activating effect of this compound.[1] Conversely, uncoupling the C-terminal domain, a region crucial for the action of other modulators like arachidonic acid and fluoxetine, does not impact the channel's sensitivity to this compound.[1] This body of evidence strongly supports a model where this compound directly modulates the extracellular C-type gate, representing a novel mechanism for K2P channel activation.[1]

Quantitative Data: Potency and Selectivity of this compound

The following table summarizes the quantitative data regarding the potency of this compound on various K2P channels, as determined by electrophysiological recordings in different expression systems.

ChannelExpression SystemEC50 (μM)Reference
TREK-1 (K2P2.1)Xenopus oocytes36.3 ± 1.0[1]
TREK-1 (K2P2.1)HEK293 cells9.7[5][6]
TREK-1 (K2P2.1) W275SXenopus oocytes21.8 ± 1.3[5]
TREK-1 (K2P2.1)-3GXenopus oocytes49.4 ± 1.1[5]
TREK-2 (K2P10.1)Xenopus oocytes30.2 ± 1.4[1][2][3][4]
TRAAK (K2P4.1)Xenopus oocytes27.3 ± 1.2[1][2][3][4]

This compound exhibits selectivity for the TREK subfamily of K2P channels. It has been shown to be ineffective against more distantly related K2P channels such as TASK-1 (K2P3.1), TASK-2 (K2P5.1), TASK-3 (K2P9.1), and TRESK (K2P18.1), as well as the voltage-gated channel Kv7.2 (KCNQ2).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.

Yeast-Based High-Throughput Screening

The initial discovery of this compound's precursor was facilitated by a novel yeast-based high-throughput screen designed to identify modulators of K2P channels. This method circumvents the challenges associated with electrophysiology-based screening for "leak" channels.

  • Principle: A yeast strain deficient in endogenous potassium uptake systems is engineered to express the mammalian K2P channel of interest (e.g., TREK-1). The survival and growth of this yeast strain in a low-potassium medium become dependent on the function of the expressed K2P channel. Activators of the channel will enhance potassium influx and promote growth, while inhibitors will suppress it.

  • Yeast Strain: A strain of Saccharomyces cerevisiae lacking its primary potassium transporters (e.g., Trk1 and Trk2) is used.

  • Expression Vector: The K2P channel cDNA is cloned into a yeast expression vector under the control of an inducible promoter (e.g., galactose-inducible GAL1 promoter).

  • Screening Procedure:

    • The engineered yeast is grown in a liquid medium containing a low concentration of potassium.

    • A library of small molecules is added to individual wells of a multi-well plate.

    • Yeast growth is monitored over time by measuring the optical density at 600 nm (OD600).

    • Compounds that significantly increase the growth rate are identified as potential activators.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a robust technique for studying the properties of ion channels expressed in the large oocytes of the African clawed frog, Xenopus laevis.

  • Oocyte Preparation:

    • Oocytes are surgically harvested and defolliculated.

    • cRNA encoding the K2P channel of interest is injected into the oocytes.

    • Oocytes are incubated for 2-7 days to allow for channel expression.

  • Recording Solutions:

    • External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH. For studying the effect of extracellular potassium, the concentration of KCl is varied.

  • Electrophysiology:

    • An oocyte is placed in a recording chamber and perfused with the external solution.

    • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • The membrane potential is clamped to a holding potential, typically -80 mV.

    • Voltage ramps (e.g., from -150 mV to +50 mV) are applied to elicit channel currents.

    • This compound is applied via the perfusion system at various concentrations to determine its effect on the channel currents and to construct dose-response curves.

Whole-Cell Patch Clamp in HEK293T Cells

The whole-cell patch-clamp technique allows for the recording of currents from the entire membrane of a smaller mammalian cell, providing a more native cellular environment for studying channel function.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293T (HEK293T) cells are cultured in standard media (e.g., DMEM supplemented with 10% fetal bovine serum).

    • Cells are transiently transfected with a plasmid containing the cDNA for the K2P channel and a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Recording Solutions:

    • External Solution: Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with KOH.

  • Electrophysiology:

    • A glass micropipette with a fine tip is filled with the internal solution and brought into contact with the membrane of a transfected cell.

    • A high-resistance seal (a "giga-seal") is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by applying gentle suction, establishing electrical access to the cell's interior.

    • The membrane potential is clamped at a holding potential (e.g., -40 mV).

    • Voltage ramps are applied to measure the whole-cell currents.

    • This compound is applied to the bath solution to assess its effect on the channel.

Visualizations

Signaling Pathway and Mechanism of Action

ML67_33_Mechanism cluster_membrane Cell Membrane TREK1 M1 P1 M2 M3 P2 M4 TREK-1 Channel gate C-Type Gate (Selectivity Filter) Activation Channel Activation gate->Activation Opens ML67_33 This compound ML67_33->gate Direct Binding K_efflux K+ Efflux Activation->K_efflux Experimental_Workflow cluster_discovery Discovery cluster_optimization Optimization cluster_validation Validation & Mechanism HTS Yeast-Based High-Throughput Screen Hit_ID Hit Identification (ML67) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR ML67_33_dev Development of This compound SAR->ML67_33_dev TEVC Two-Electrode Voltage Clamp (Xenopus oocytes) ML67_33_dev->TEVC Patch_Clamp Whole-Cell Patch Clamp (HEK293T cells) ML67_33_dev->Patch_Clamp Mechanism Mechanism of Action Determination TEVC->Mechanism Patch_Clamp->Mechanism

References

ML67-33: A Potent and Selective Activator of K2P Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML67-33 is a small molecule activator of the two-pore domain potassium (K2P) channel family, demonstrating selectivity for the thermo- and mechano-sensitive TREK (TWIK-related K+ channel) and TRAAK (TWIK-related arachidonic acid-stimulated K+ channel) subfamilies. Specifically, this compound has been shown to activate K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of its signaling pathway. This guide is intended for researchers, scientists, and drug development professionals working on ion channel modulation and related therapeutic areas.

Introduction

Two-pore domain potassium (K2P) channels are key regulators of cellular excitability and are implicated in a variety of physiological processes, including pain perception, anesthesia, and mood regulation.[1] The development of specific pharmacological agents targeting these channels has been a significant challenge. This compound, a dihydroacridine analogue, emerged from a high-throughput functional screen as a potent activator of a specific subset of K2P channels.[1] Its ability to selectively modulate TREK-1, TREK-2, and TRAAK channels makes it a valuable tool for studying the physiological roles of these channels and a potential starting point for the development of novel therapeutics.

Mechanism of Action

Biophysical studies have revealed that this compound directly targets the K2P channel.[1] Unlike modulators that act through intracellular signaling cascades, this compound's effects are observed in excised membrane patches, indicating a direct interaction with the channel protein or the surrounding lipid membrane.[1] The primary mechanism of action for this compound is the activation of the extracellular selectivity filter-based "C-type" gate, which is a core gating apparatus for K2P channels.[1] This direct action on the channel's gating machinery leads to an increase in potassium currents.[1]

Signaling Pathway Diagram

ML67_33_Mechanism ML67_33 This compound K2P_channel K2P Channel (TREK-1, TREK-2, TRAAK) ML67_33->K2P_channel Directly binds to C_type_gate Extracellular C-type Gate (Selectivity Filter) K2P_channel->C_type_gate Modulates K_efflux Increased K+ Efflux C_type_gate->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of action of this compound on K2P channels.

Quantitative Data

The potency of this compound has been quantified across different K2P channel subtypes and expression systems. The half-maximal effective concentrations (EC50) are summarized in the table below.

ChannelExpression SystemEC50 (μM)Reference
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4[2]
K2P2.1 (TREK-1)Xenopus oocytes36.3[3][4]
K2P2.1 (TREK-1)HEK293 cells9.7[3][4]
K2P10.1 (TREK-2)Xenopus oocytes30.2[2]
K2P4.1 (TRAAK)Xenopus oocytes27.3[2]
K2P2.1 (TREK-1) W275SNot Specified21.8 ± 1.3[3]
K2P2.1 (TREK-1)-3GNot Specified49.4 ± 1.1[3]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize this compound as a K2P channel activator.

Yeast-Based High-Throughput Screening

This assay allows for the rapid screening of large compound libraries to identify modulators of K2P channels based on a simple growth readout.

Experimental Workflow Diagram

Yeast_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_readout Readout Yeast_strain Saccharomyces cerevisiae (potassium transport-deficient) K2P_expression Transform with K2P channel plasmid Yeast_strain->K2P_expression Plating Plate on low-potassium medium K2P_expression->Plating Compound_addition Add compounds from library Plating->Compound_addition Incubation Incubate plates Compound_addition->Incubation Growth_assay Measure yeast growth (e.g., optical density) Incubation->Growth_assay Hit_identification Identify compounds that promote growth (channel activators) Growth_assay->Hit_identification TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Recording cluster_experiment Experiment Harvest Harvest oocytes from Xenopus laevis cRNA_injection Inject cRNA of K2P channel Harvest->cRNA_injection Incubation Incubate for 2-7 days for channel expression cRNA_injection->Incubation Placement Place oocyte in recording chamber Incubation->Placement Impalement Impale with two microelectrodes (voltage and current) Placement->Impalement Voltage_clamp Clamp membrane potential Impalement->Voltage_clamp Baseline Record baseline current Voltage_clamp->Baseline Perfusion Perfuse with this compound solution Baseline->Perfusion Record_response Record current in presence of compound Perfusion->Record_response

References

Discovery of ML67-33: A High-Throughput Yeast-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of ML67-33

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, a selective activator of the two-pore domain potassium (K2P) channels. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

This compound was identified through a high-throughput functional screen designed to discover modulators of the K2P channel K2P2.1 (also known as TREK-1).[1][2] This screen utilized a yeast-based assay, a powerful tool for studying ion channel function, which circumvents the challenges associated with electrophysiology-based high-throughput screening of "leak" potassium channels.[2]

The screening process involved a library of 106,281 small molecules and identified several novel inhibitors and activators of K2P2.1.[2] this compound emerged from a chemical optimization program starting from a carbazole-based scaffold found in an initial hit compound, ML67.[1] The development of this compound, a dihydroacridine analogue, represented a significant advancement, yielding a potent and selective activator of a subset of K2P channels.[1][2]

Experimental Workflow for Discovery

The discovery of this compound followed a multi-step process, beginning with a primary screen and progressing through to detailed electrophysiological characterization.

experimental_workflow cluster_screening High-Throughput Screening cluster_optimization Chemical Optimization cluster_validation Electrophysiological Validation hts 106,281 Small Molecule Library yeast_assay Yeast-Based K2P2.1 Functional Assay hts->yeast_assay hits Identification of Initial Hits (e.g., ML67) yeast_assay->hits sar Structure-Activity Relationship (SAR) Studies hits->sar synthesis Synthesis of Dihydroacridine Analogues sar->synthesis ml67_33 This compound synthesis->ml67_33 tevc Two-Electrode Voltage Clamp (Xenopus oocytes) ml67_33->tevc patch_clamp Patch Clamp (HEK293T cells) ml67_33->patch_clamp selectivity Selectivity Profiling against K2P Subtypes tevc->selectivity

Figure 1: Experimental workflow for the discovery of this compound.

Synthesis of this compound

This compound is a dihydroacridine derivative with the chemical name 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine. The synthesis is detailed in the supporting information of the primary publication by Bagriantsev et al. (2013). While the full, step-by-step protocol from the supporting information is not publicly available in the immediate search results, the synthesis of related acridine and tetrazole compounds suggests a multi-step process. The general approach likely involves the formation of the dihydroacridine core followed by alkylation to introduce the tetrazolylethyl side chain.

Key Chemical Properties of this compound
PropertyValue
Molecular Weight374.27 g/mol
Molecular FormulaC₁₈H₁₇Cl₂N₅
CAS Number1443290-89-8
Purity≥98%
SolubilitySoluble to 100 mM in DMSO
StorageStore at -20°C

Mechanism of Action and Signaling Pathway

This compound is a selective activator of the temperature- and mechano-sensitive K2P channels.[1] Specifically, it potentiates the activity of K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2] Biophysical studies have shown that this compound acts directly on the channel.[1] It increases channel currents by activating the extracellular selectivity filter-based C-type gate, which is a core gating apparatus for these channels.[1] This direct action on the channel's gate distinguishes its mechanism from other modulators that may act through intracellular signaling pathways or by altering the lipid bilayer.

Direct Gating Mechanism of this compound

The signaling pathway for this compound's action is a direct interaction with the K2P channel, rather than a complex intracellular cascade.

signaling_pathway ML67_33 This compound K2P_channel K2P Channel (TREK-1, TREK-2, TRAAK) ML67_33->K2P_channel Direct Binding C_type_gate C-type Gate (Selectivity Filter) K2P_channel->C_type_gate Conformational Change K_efflux K+ Efflux C_type_gate->K_efflux Opening Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

Figure 2: Direct activation of K2P channels by this compound.

Quantitative Data

The potency of this compound has been quantified across different K2P channel subtypes using electrophysiological methods.

Table 1: EC₅₀ Values of this compound for K2P Channels
Channel SubtypeExpression SystemEC₅₀ (μM)Reference
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4[2]
K2P10.1 (TREK-2)Xenopus oocytes30.2[2]
K2P4.1 (TRAAK)Xenopus oocytes27.3[2]
K2P2.1 (TREK-1)HEK293T cells9.7 ± 1.2

This compound shows no significant activity on more distantly related K2P channels such as K2P3.1 (TASK-1), K2P9.1 (TASK-3), K2P5.1 (TASK-2), and K2P18.1 (TRESK).[1]

Detailed Experimental Protocols

The discovery and characterization of this compound relied on several key experimental techniques.

Yeast-Based High-Throughput Screening

This assay is based on the ability of a functional K+ channel to rescue the growth of a yeast strain deficient in endogenous K+ uptake transporters when grown on a medium with low potassium concentration.

  • Yeast Strain: Saccharomyces cerevisiae strain SGY1528, which lacks the endogenous K+ transporters TRK1 and TRK2.

  • Expression Plasmid: K2P2.1 (TREK-1) is cloned into a yeast expression vector, such as pYES2-MET25.

  • Screening Procedure:

    • Transform the SGY1528 yeast strain with the K2P2.1 expression plasmid.

    • Plate the transformed yeast in 384-well plates containing low-potassium medium.

    • Add small molecules from the chemical library to each well.

    • Incubate the plates and monitor yeast growth. Compounds that inhibit yeast growth are considered potential modulators of K2P2.1.

    • A secondary screen using a viability dye (e.g., AlamarBlue) can be used to quantify the effect of the compounds on yeast growth.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

TEVC is used to measure the macroscopic currents flowing through ion channels expressed in the large membrane of Xenopus oocytes.

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Inject cRNA encoding the desired K2P channel into the oocytes.

    • Incubate the oocytes for 2-5 days to allow for channel expression.

  • Recording Procedure:

    • Place an oocyte in a recording chamber perfused with a recording solution (e.g., containing 2 mM KCl, 96 mM NaCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply voltage ramps or steps to elicit channel currents.

    • Perfuse the oocyte with solutions containing different concentrations of this compound to determine the dose-response relationship.

Whole-Cell Patch Clamp in HEK293T Cells

This technique allows for the recording of ion channel currents from a single mammalian cell.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in standard growth medium.

    • Transfect the cells with a plasmid containing the cDNA for the K2P channel and a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Recording Procedure:

    • Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

    • Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single transfected cell.

    • Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

    • Clamp the cell's membrane potential and apply voltage protocols to record channel activity.

    • Apply this compound to the bath solution to study its effect on the channel currents.

Structure-Activity Relationship (SAR)

The development of this compound from the initial hit ML67 involved systematic chemical modifications to improve potency and selectivity. The dihydroacridine scaffold is a key feature for the activity of this compound. The two chlorine atoms on the acridine ring and the tetrazolylethyl group at the 10-position are likely crucial for its interaction with the K2P channel. The SAR studies that led to this compound demonstrated that modifications to the core structure and the side chain could significantly impact the compound's activity and selectivity for different K2P channel subtypes. Further research into the SAR of dihydroacridine derivatives could lead to the development of even more potent and selective K2P channel modulators.

References

ML67-33: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the K2P Channel Activator ML67-33 (CAS Number: 1443290-89-8)

This technical guide provides a comprehensive overview of this compound, a small molecule activator of the two-pore domain potassium (K2P) channel family. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular pharmacology and therapeutic potential of this compound. This document details its chemical properties, mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Chemical and Molecular Properties

This compound is a dihydroacridine analogue with the following molecular characteristics:

  • CAS Number: 1443290-89-8[1][2][3]

  • Molecular Formula: C18H17Cl2N5[1][2]

  • Molecular Weight: 374.27 g/mol [1][2]

  • Synonyms: 2,7-dichloro-9,9-dimethyl-10-[2-(1H-1,2,3,4-tetrazol-5-yl)ethyl]-9,10-dihydroacridine[1]

Mechanism of Action

This compound is a potent and selective activator of specific members of the K2P potassium channel family.[2] Its primary targets are the temperature- and mechano-sensitive channels:

  • K2P2.1 (TREK-1)

  • K2P10.1 (TREK-2)

  • K2P4.1 (TRAAK) [2]

The compound exerts its effect by directly acting on the C-type gate, which is a core component of the channel's gating apparatus located at the extracellular selectivity filter.[4] This direct activation leads to an increase in potassium channel currents, effectively hyperpolarizing the cell membrane and reducing cellular excitability.[2][4] This mechanism is considered novel and distinct from other known K2P channel modulators.[4]

Quantitative Data

The following table summarizes the key quantitative data regarding the activity of this compound on its target K2P channels, as determined in various experimental systems.

Target ChannelExperimental SystemParameterValueReference
K2P2.1 (TREK-1)Xenopus oocytesEC5021.8 - 29.4 µM[2]
K2P2.1 (TREK-1)HEK-293T cellsEC509.7 ± 1.2 µM[4]
K2P10.1 (TREK-2)Xenopus oocytesEC5030.2 µM[2]
K2P4.1 (TRAAK)Xenopus oocytesEC5027.3 µM[2]
K2P2.1 (TREK-1)HEK cellsFold Activation~5-fold[5]
K2P4.1 (TRAAK)HEK cellsFold Activation~12-fold[5]

Signaling Pathway and Experimental Workflow

The interaction of this compound with K2P channels is a direct activation process. The following diagram illustrates this straightforward mechanism.

ML67_33_Mechanism ML67_33 This compound C_gate C-type Gate (Selectivity Filter) ML67_33->C_gate Direct Activation K2P_channel K2P Channel (TREK-1, TREK-2, TRAAK) K_efflux Increased K+ Efflux K2P_channel->K_efflux C_gate->K2P_channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: Direct activation of K2P channels by this compound.

The experimental workflow to characterize the effect of this compound on K2P channels typically involves heterologous expression of the channel in a suitable system followed by electrophysiological recording.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cDNA K2P Channel cDNA (e.g., TREK-1) Transfection Transfection / Injection cDNA->Transfection Expression_System Expression System (Xenopus oocytes or HEK-293T cells) Expression_System->Transfection Electrophysiology Electrophysiological Recording (TEVC or Patch-Clamp) Transfection->Electrophysiology ML67_33_Application Application of this compound Electrophysiology->ML67_33_Application Current_Measurement Measure Channel Current ML67_33_Application->Current_Measurement Dose_Response Dose-Response Curve Generation Current_Measurement->Dose_Response EC50_Calculation Calculate EC50 Dose_Response->EC50_Calculation

Caption: Workflow for characterizing this compound activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the activity of ion channels expressed in the large membrane of Xenopus laevis oocytes.

1. Oocyte Preparation and Channel Expression:

  • Harvest oocytes from a female Xenopus laevis frog.
  • Treat with collagenase to defolliculate the oocytes.
  • Inject oocytes with cRNA encoding the desired K2P channel (e.g., TREK-1, TREK-2, or TRAAK).
  • Incubate the injected oocytes for 2-7 days to allow for channel expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber perfused with a standard bathing solution (e.g., ND96).
  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
  • Clamp the membrane potential to a holding potential, typically -80 mV.
  • Apply voltage steps or ramps to elicit channel currents.
  • Record baseline currents in the absence of the compound.

3. Compound Application and Data Acquisition:

  • Prepare stock solutions of this compound in a suitable solvent like DMSO.
  • Dilute the stock solution to the desired final concentrations in the bathing solution.
  • Perfuse the recording chamber with the this compound containing solution.
  • Record the changes in channel current in the presence of different concentrations of this compound.
  • Perform a washout by perfusing with the control bathing solution to assess the reversibility of the compound's effect.

4. Data Analysis:

  • Measure the peak or steady-state current at each voltage step or at a specific point in the voltage ramp.
  • Normalize the current in the presence of this compound to the baseline current.
  • Plot the normalized current as a function of the this compound concentration to generate a dose-response curve.
  • Fit the dose-response curve with the Hill equation to determine the EC50 value.

Whole-Cell Patch-Clamp Recording in HEK-293T Cells

This technique allows for the recording of ion channel activity from the entire cell membrane of cultured mammalian cells.

1. Cell Culture and Transfection:

  • Culture HEK-293T cells in appropriate media (e.g., DMEM with 10% FBS).
  • Plate the cells onto glass coverslips 24-48 hours before the experiment.
  • Transfect the cells with a plasmid containing the cDNA for the K2P channel of interest and a fluorescent marker (e.g., GFP) to identify transfected cells.

2. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.
  • Perfuse the chamber with an extracellular solution.
  • Pull glass micropipettes and fill them with an intracellular solution.
  • Approach a single, fluorescently labeled cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
  • Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage protocols.

3. Compound Application and Data Acquisition:

  • Dissolve this compound in the extracellular solution at various concentrations.
  • Apply the different concentrations of this compound to the recorded cell using a perfusion system.
  • Record the resulting changes in the whole-cell current.

4. Data Analysis:

  • Measure the current amplitude in response to voltage steps or ramps before and after the application of this compound.
  • Construct a dose-response curve by plotting the increase in current against the concentration of this compound.
  • Determine the EC50 from the fitted dose-response curve.

References

Solubility and Stability of ML67-33 in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the K2P potassium channel activator, ML67-33, in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers and drug development professionals in the effective use and storage of this compound.

Core Concepts: Solubility and Stability of this compound

This compound is a selective activator of the two-pore domain potassium (K2P) channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1] Understanding its solubility and stability in DMSO is critical for ensuring the accuracy and reproducibility of experimental results.

Solubility of this compound in DMSO

The solubility of a compound in a specific solvent is a fundamental physical property that dictates its utility in various experimental settings. For this compound, DMSO is a commonly used solvent for creating stock solutions.

Quantitative Solubility Data

The available data indicates that this compound is highly soluble in DMSO.

ParameterValueSource
Molar Solubility Soluble to 100 mM[1]
Mass Concentration 37.43 mg/mL
Molecular Weight 374.27 g/mol [1]
Formula C₁₈H₁₇Cl₂N₅[1]
Stability of this compound in DMSO

General Considerations for Stability in DMSO:

  • Water Content: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds.

  • Temperature: Storing DMSO stock solutions at low temperatures (-20°C or -80°C) is generally recommended to slow down potential degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some compounds. It is advisable to aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles.

  • Light Exposure: Light-sensitive compounds should be stored in amber vials to prevent photodegradation.

Experimental Protocols

The following sections outline generalized protocols for determining the solubility and assessing the stability of this compound in DMSO.

Protocol for Determining Solubility

This protocol describes a method for determining the maximum solubility of this compound in DMSO.

G cluster_0 Solubility Determination Workflow A Prepare supersaturated solution of this compound in DMSO B Equilibrate at constant temperature with agitation A->B C Centrifuge to pellet excess solid B->C D Collect supernatant C->D E Serially dilute supernatant D->E F Analyze concentration by HPLC-UV or LC-MS E->F G Determine concentration of saturated solution F->G

Workflow for Solubility Determination.

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial.

  • Equilibration: Agitate the solution at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Serial Dilution: Prepare a series of dilutions of the supernatant with DMSO.

  • Concentration Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the concentration of the original, undiluted supernatant to establish the maximum solubility.

Protocol for Assessing Stability in DMSO

This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution over time and under different storage conditions.

G cluster_0 Stability Assessment Workflow A Prepare 10 mM this compound stock in anhydrous DMSO B Aliquot into amber vials A->B C Store aliquots under different conditions (-20°C, 4°C, Room Temp) B->C D Analyze T=0 sample immediately by LC-MS B->D Time zero E Analyze samples at defined time points (e.g., 1, 3, 6 months) C->E F Compare peak area of this compound to T=0 D->F E->F G Calculate % remaining and assess degradation F->G

Workflow for Stability Assessment.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into multiple small-volume, amber vials to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots under various conditions, such as -20°C, 4°C, and room temperature.

  • Initial Analysis (Time Zero): Immediately analyze one aliquot using a validated LC-MS method to determine the initial concentration and purity.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition and analyze it by LC-MS.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at time zero to calculate the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.

Signaling Pathway of this compound

This compound functions as an activator of TREK-1, TREK-2, and TRAAK potassium channels.[1] Activation of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization generally leads to a decrease in cellular excitability.

The downstream effects of TREK-1 activation have been implicated in various cellular processes, including the modulation of inflammatory responses. For instance, activation of TREK-1 has been shown to influence the NF-κB1 and RIG-1 signaling cascades, which are involved in the inflammatory response to viral infections.[2][3]

G ML67_33 This compound TREK1_TREK2 TREK-1 / TREK-2 (K2P Channels) ML67_33->TREK1_TREK2 activates K_efflux K+ Efflux TREK1_TREK2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability Decreased Cellular Excitability Hyperpolarization->Excitability NFkB NF-κB1 Signaling Hyperpolarization->NFkB influences RIG1 RIG-1 Signaling Hyperpolarization->RIG1 influences Inflammation Modulation of Inflammation NFkB->Inflammation RIG1->Inflammation

Conceptual Signaling Pathway of this compound.

This guide provides foundational information on the solubility and stability of this compound in DMSO. For critical applications, it is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.

References

ML67-33: A Technical Guide for Studying Mechanosensitive K2P Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML67-33, a small molecule activator of the two-pore domain potassium (K2P) channels, specifically the mechanosensitive TREK and TRAAK subfamilies. It is designed to serve as a comprehensive resource for researchers utilizing this compound to investigate the physiological roles of these channels and to explore their therapeutic potential.

Introduction to this compound and Mechanosensitive Channels

Mechanosensitive ion channels are critical transducers of physical force into biochemical signals, playing pivotal roles in processes such as touch, hearing, proprioception, and cellular volume regulation. The K2P family of potassium channels, particularly the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) subtypes, are well-established as polymodal channels that respond to both mechanical stimuli (such as membrane stretch) and temperature.[1][2] These channels contribute to the "leak" potassium currents that stabilize the resting membrane potential, thereby controlling cellular excitability.

This compound is a dihydroacridine analogue identified through high-throughput screening as a selective activator of this mechanosensitive subgroup of K2P channels.[1] Its ability to rapidly and reversibly increase channel currents makes it a valuable pharmacological tool for elucidating the complex biology of TREK/TRAAK channels in various physiological and pathological contexts, including pain, migraine, and anesthesia.[1]

Compound Profile and Properties

This compound is a chemical probe with well-defined properties, enabling its use in a variety of experimental settings.

PropertyValueReference
Chemical Name 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine
Molecular Formula C₁₈H₁₇Cl₂N₅
Molecular Weight 374.27 g/mol
CAS Number 1443290-89-8
Appearance Solid
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C

Mechanism of Action and Selectivity

This compound activates TREK-1, TREK-2, and TRAAK channels through a novel mechanism. Biophysical studies indicate that it acts on the extracellular, selectivity filter-based "C-type" gate.[1][2] This is the core gating apparatus of the channel, upon which various modulatory signals converge. By targeting this gate, this compound effectively increases the potassium efflux, leading to membrane hyperpolarization and decreased cellular excitability.[1]

cluster_membrane Cell Membrane K2P_Channel K2P Channel (TREK/TRAAK) M1 P1 M2 M3 P2 M4 C-Type Gate (Selectivity Filter) K_efflux K+ Efflux K2P_Channel->K_efflux Opens ML67_33 This compound ML67_33->K2P_Channel:gate Activation Activation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: Mechanism of this compound action on K2P channels.

A key advantage of this compound is its selectivity within the K2P family. While it potently activates the TREK/TRAAK subfamily, it has been shown to be ineffective against more distantly related K2P channels, such as those in the TASK and TRESK subfamilies.[1][2]

Quantitative Data: Potency and Efficacy

The potency of this compound has been quantified in various expression systems. The half-maximal effective concentration (EC₅₀) values highlight its activity in the low micromolar range.

ChannelExpression SystemEC₅₀ Value (μM)Reference
K₂P2.1 (TREK-1) Xenopus Oocytes21.8 - 29.4
K₂P2.1 (TREK-1) HEK293 Cells9.7[3]
K₂P2.1 (TREK-1) Cell-free36.3[3]
K₂P10.1 (TREK-2) Xenopus Oocytes30.2
K₂P4.1 (TRAAK) Xenopus Oocytes27.3

Experimental Protocols

This compound can be studied using several well-established biophysical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is the gold standard for characterizing the pharmacology of ion channels expressed in a heterologous system and was used to determine the primary EC₅₀ values for this compound.[1][2]

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the specific K2P channel subunit of interest (e.g., K₂P2.1, K₂P10.1, or K₂P4.1). Incubate for 1-3 days to allow for channel expression.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in DMSO.

  • Recording Setup: Place an oocyte in the recording chamber perfused with a standard recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Data Acquisition: Apply voltage ramps or steps (e.g., a ramp from -150 mV to +50 mV) to elicit channel currents.[2] Record baseline currents.

  • Compound Application: Perfuse the chamber with recording solution containing the desired concentration of this compound. It is crucial to perform serial dilutions from the stock solution to achieve the final concentrations.

  • Dose-Response Analysis: Record currents at various concentrations of this compound. Plot the normalized current increase against the compound concentration and fit the data with the Hill equation to determine the EC₅₀.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte Harvest & Defolliculate Xenopus Oocytes Inject Inject K2P Channel cRNA Oocyte->Inject Incubate Incubate (1-3 Days) Inject->Incubate Record TEVC Recording (Voltage Clamp) Incubate->Record Baseline Record Baseline Current Record->Baseline Apply Apply this compound (Dose-Response) Baseline->Apply Measure Measure Current Change Apply->Measure Plot Plot Dose-Response Curve Measure->Plot EC50 Calculate EC50 Plot->EC50

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the study of this compound's effects on K2P channels in a more native cellular environment, such as HEK293 cells.

Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid containing the K2P channel cDNA and a fluorescent reporter (e.g., GFP).

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording: Identify transfected cells via fluorescence. Form a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Apply a brief suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a desired holding potential and record baseline currents.

  • Compound Application: Perfuse the cell with an extracellular solution containing this compound.

  • Analysis: Measure the change in holding current or the response to voltage steps before and after compound application.

Calcium Imaging Assays

While K2P channels are permeable to potassium, their activation hyperpolarizes the cell, which can inhibit voltage-gated calcium channels (VGCCs). This indirect effect can be monitored using calcium imaging, a technique suitable for higher-throughput screening.[4][5][6]

Methodology:

  • Cell Plating: Plate cells (e.g., HEK293 expressing the K2P channel and a VGCC) in a 96-well plate.[6]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer. Probenecid can be included to prevent dye leakage.[6][7]

  • Baseline Measurement: After washing, measure the baseline fluorescence using a plate reader or fluorescence microscope.

  • Cell Stimulation: Depolarize the cells with a high-potassium solution to open VGCCs and establish a baseline calcium influx signal.

  • Compound Application: Add this compound to the wells. The activation of K2P channels should cause hyperpolarization, leading to the closure of VGCCs and a decrease in intracellular calcium.

  • Signal Detection: Record the change in fluorescence. A decrease in fluorescence in the presence of this compound indicates channel activation.

Plate Plate Cells in 96-well Plate Load Load with Calcium Dye (Fluo-4) Plate->Load Wash Wash Cells Load->Wash Stimulate Stimulate with High K+ Solution Wash->Stimulate Baseline Measure Baseline Fluorescence (F₀) Stimulate->Baseline Add_ML67_33 Add this compound Baseline->Add_ML67_33 Measure_Final Measure Final Fluorescence (F) Add_ML67_33->Measure_Final Analyze Analyze Signal (ΔF/F₀) Measure_Final->Analyze

Caption: General workflow for a cell-based calcium imaging assay.

Signaling Pathway and Experimental Logic

This compound integrates into the signaling pathway of mechanosensitive K2P channels by acting as a direct chemical activator, thereby facilitating the study of their downstream physiological effects.

cluster_stim Stimulus cluster_channel Channel cluster_effect Cellular Effect Mech_Stim Mechanical Stimulus (e.g., Stretch) TREK_TRAAK TREK/TRAAK Channel Mech_Stim->TREK_TRAAK ML67_33 This compound ML67_33->TREK_TRAAK K_Efflux ↑ K+ Efflux TREK_TRAAK->K_Efflux Hyperpol Hyperpolarization K_Efflux->Hyperpol Excitability ↓ Cellular Excitability Hyperpol->Excitability

Caption: Signaling pathway involving mechanosensitive K2P channels and this compound.

The validation of this compound as a selective activator followed a logical progression from high-throughput screening to detailed biophysical characterization and finally to in vivo models.

HTS High-Throughput Screen (Yeast-based Assay) SAR Structure-Activity Relationship (SAR) HTS->SAR Identifies Scaffold TEVC Electrophysiology (TEVC) in Xenopus Oocytes SAR->TEVC Develops this compound Selectivity Selectivity Profiling (vs. other K2P channels) TEVC->Selectivity Determines Potency Mechanism Mechanism of Action (C-type Gate) TEVC->Mechanism Characterizes Gating InVivo In Vivo Model Validation (e.g., Mouse Migraine Model) Selectivity->InVivo Mechanism->InVivo

Caption: Logical workflow for the identification and validation of this compound.

Conclusion

This compound is a selective and reversible activator of the mechanosensitive TREK-1, TREK-2, and TRAAK potassium channels. Its well-characterized mechanism of action and low micromolar potency make it an indispensable tool for researchers in neuroscience, cardiology, and sensory biology. By providing a direct means of activating these channels, this compound enables detailed investigation into their roles in health and disease, paving the way for the potential development of novel therapeutics targeting K2P channel-related disorders. Researchers should, as with any small molecule, remain mindful of potential off-target effects at high concentrations and incorporate appropriate controls in their experimental designs.

References

A Technical Guide to ML67-33: A Selective TREK Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML67-33 is a potent and selective small molecule activator of the TWIK-related potassium (TREK) channel subfamily, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). These channels are implicated in a variety of physiological processes, including pain perception, neuroprotection, and cardioprotection. This technical guide provides a comprehensive review of the current research on this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its known and potential research applications. The information is presented to facilitate further investigation and development of this compound and other TREK channel modulators.

Core Mechanism of Action

This compound is a dihydroacridine analogue that rapidly and reversibly activates TREK channels.[1] Biophysical studies have revealed that this compound directly acts on the extracellular selectivity filter-based C-type gate, which is the core gating apparatus of the channel.[1] This mechanism is novel and distinct from other known K2P channel modulators. The activation of TREK channels by this compound leads to an increase in potassium ion efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.

Signaling Pathway

The activation of TREK channels by this compound is a direct interaction with the channel protein. The binding of this compound to the C-type gate facilitates its opening, leading to an increased potassium conductance. This modulation of ion flow directly impacts the cell's membrane potential.

ML67_33_Mechanism ML67_33 This compound TREK_Channel TREK Channel (TREK-1, TREK-2, TRAAK) ML67_33->TREK_Channel Binds to C_Gate C-type Gate TREK_Channel->C_Gate Modulates K_Efflux Increased K+ Efflux C_Gate->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of this compound action on TREK channels.

Quantitative Data

The activity of this compound has been quantified in various experimental systems, primarily through electrophysiological recordings in Xenopus oocytes and HEK-293T cells expressing specific TREK channel subunits. The half-maximal effective concentration (EC50) values demonstrate its potency and selectivity.

ChannelExpression SystemEC50 (μM)Reference
K2P2.1 (TREK-1) Xenopus oocytes21.8 - 29.4
Xenopus oocytes36.3 ± 1.0[1]
HEK-293T cells9.7 ± 1.2[1]
K2P10.1 (TREK-2) Xenopus oocytes30.2 ± 1.4[1]
K2P4.1 (TRAAK) Xenopus oocytes27.3 ± 1.2[1]
K2P5.1 (TASK-2) Xenopus oocytesIneffective[1]
K2P3.1 (TASK-1) Xenopus oocytesIneffective[1]
K2P9.1 (TASK-3) Xenopus oocytesIneffective[1]
K2P18.1 (TRESK) Xenopus oocytesIneffective[1]
Kv7.2 (KCNQ2) Xenopus oocytesIneffective[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the key methodologies used in the study of this compound.

Chemical Synthesis of this compound
In Vitro Electrophysiology

This technique is used to measure the ion flow across the membrane of a whole oocyte expressing the channel of interest.

  • Channel Expression: Murine K2P channel cRNA is injected into Xenopus laevis oocytes.

  • Recording Solution: The standard external solution contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4. For studying the effect of external potassium, the concentration can be increased to 90 mM.[1]

  • Voltage Protocol: Currents are typically elicited by a voltage ramp from -150 mV to +50 mV from a holding potential of -80 mV.[1]

  • Data Analysis: The current-voltage (I-V) relationship is plotted, and the effect of this compound is quantified by comparing the current amplitude before and after drug application. Dose-response curves are generated by applying increasing concentrations of this compound to determine the EC50 value using a modified Hill equation.[1]

This technique allows for the recording of ion channel activity in mammalian cells.

  • Cell Culture and Transfection: HEK-293T cells are cultured in standard media and transfected with plasmids containing the K2P channel cDNA and a fluorescent marker (e.g., IRES-GFP) for identification of transfected cells.[1]

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.2.

  • Voltage Protocol:

    • Whole-Cell: Currents are elicited by a voltage ramp from -150 mV to +50 mV from a holding potential of -40 mV.[1]

    • Excised Patches (Inside-out and Outside-out): Currents are elicited by a voltage ramp from -100 mV to +50 mV from a holding potential of -40 mV.[1]

  • Data Analysis: Similar to TEVC, I-V curves and dose-response relationships are analyzed to determine the effect and potency of this compound.

In Vivo Research Applications

This compound has been shown to alleviate pain symptoms in a mouse model of migraine. This suggests a potential therapeutic application for this compound in pain management.

  • Animal Model: Migraine-like pain can be induced in mice through various methods, such as the administration of nitroglycerin.

  • Drug Administration: While the specific protocol for this compound administration in this model is not detailed in the available literature, intraperitoneal (i.p.) injection is a common route for systemic drug delivery in mice.

  • Behavioral Assessment: Pain-related behaviors, such as facial grimacing or allodynia, are monitored and scored to assess the analgesic effect of this compound.

Research Applications and Future Directions

The selective activation of TREK channels by this compound opens up several avenues for research and therapeutic development.

Current Applications
  • Pain Research: The demonstrated efficacy of this compound in a preclinical migraine model makes it a valuable tool for studying the role of TREK channels in pain pathways and for the development of novel analgesics.

Potential Future Applications
  • Neuroprotection: TREK-1 channel activation has been linked to neuroprotective effects in models of ischemia and epilepsy. Given its mechanism of action, this compound is a promising candidate for investigation in stroke and other neurodegenerative disorders.

  • Cardioprotection: Activation of TREK-1 channels is also considered a potential strategy for protecting the heart from ischemia-induced damage. Further research is warranted to explore the cardioprotective effects of this compound.

  • Anesthesia and Mood Disorders: K2P channels are known to be targets for general anesthetics and are implicated in the pathophysiology of depression. The effects of this compound in these contexts remain to be explored.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing and evaluating a novel compound like this compound.

in_vitro_workflow cluster_screening Initial Screening cluster_electro Electrophysiological Characterization cluster_data Data Analysis HTS High-Throughput Screen (Yeast-based) Hit_ID Hit Identification (this compound) HTS->Hit_ID TEVC TEVC in Xenopus Oocytes Hit_ID->TEVC Patch_Clamp Patch Clamp in HEK-293T Cells Hit_ID->Patch_Clamp Selectivity Selectivity Profiling (vs. other K2P channels) TEVC->Selectivity IV_Curves I-V Curve Analysis TEVC->IV_Curves Mechanism Mechanism of Action Studies (C-type gate) Patch_Clamp->Mechanism Patch_Clamp->IV_Curves EC50 EC50 Determination IV_Curves->EC50

Caption: In Vitro Characterization Workflow for this compound.

in_vivo_workflow cluster_model Preclinical Model Selection cluster_admin In Vivo Administration cluster_assess Outcome Assessment Migraine Migraine Model Dose Dose-Response Studies Migraine->Dose Neuro_Model Neuroprotection Model (e.g., Stroke) Neuro_Model->Dose Cardio_Model Cardioprotection Model (e.g., Myocardial Infarction) Cardio_Model->Dose Route Route of Administration (e.g., i.p.) Dose->Route Behavior Behavioral Tests (e.g., Pain) Route->Behavior Histo Histological Analysis Route->Histo Physio Physiological Measurements Route->Physio

References

ML67-33: A Novel Modulator of Trigeminal Ganglion Sensory Neuron Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of ML67-33, a potent activator of two-pore domain potassium (K2P) channels, in the modulation of trigeminal ganglion (TG) sensory neurons. This compound has emerged as a promising pharmacological tool for investigating the mechanisms of trigeminal pain, particularly in the context of migraine. By activating TREK-1, TREK-2, and TRAAK channels, this compound effectively hyperpolarizes neuronal membranes, thereby reducing neuronal excitability. This guide details the mechanism of action of this compound, its effects on trigeminal neuron firing, and its efficacy in preclinical models of migraine. We present quantitative data from key studies, detailed experimental protocols for in vitro and in vivo characterization, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of pain, neuroscience, and pharmacology who are interested in the therapeutic potential of targeting K2P channels in the trigeminal system.

Introduction to this compound and its Target Channels

This compound is a small molecule activator of the TREK subfamily of K2P potassium channels.[1] These channels, which include TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are critical regulators of neuronal excitability.[2] By conducting potassium ions across the cell membrane at rest, they contribute to the establishment and maintenance of the resting membrane potential. Activation of these channels leads to an efflux of potassium ions, resulting in membrane hyperpolarization and a subsequent decrease in the likelihood of action potential firing. In the context of the trigeminal ganglion, which houses the primary sensory neurons innervating the craniofacial region, the modulation of neuronal excitability is a key strategy for the management of pain conditions such as migraine.[1][3]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound and related TREK channel activators.

Table 1: In Vitro Potency of this compound on K2P Channels [1]

ChannelEC50 (μM)
K2P2.1 (TREK-1)21.8 - 29.4
K2P10.1 (TREK-2)30.2
K2P4.1 (TRAAK)27.3

Data obtained from experiments using Xenopus oocytes.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Migraine

Treatment GroupMechanical Threshold (g) - BaselineMechanical Threshold (g) - Post-ISDNMechanical Threshold (g) - Post-ISDN + this compound
Wild-type Mice~1.0~0.4~1.0

Data is approximated from graphical representations in Prado et al., 2021. The study demonstrates that this compound (10 mg/kg, i.p.) fully reverses the mechanical hypersensitivity induced by the nitric oxide donor isosorbide dinitrate (ISDN), a model for migraine-like pain.

Table 3: Effect of TREK Activator BL-1249 on Trigeminal Ganglion Neuron Firing

ConditionFiring Frequency (Hz)
Control~25
BL-1249 (10 μM)~5

Data is approximated from graphical representations in Prado et al., 2021. BL-1249 is a potent TREK channel activator, and its effect on trigeminal neuron firing is indicative of the mechanism of action of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly gating TREK subfamily channels. The activation of these channels leads to a hyperpolarizing potassium efflux, which counteracts depolarizing stimuli and reduces the overall excitability of trigeminal ganglion neurons. This reduction in excitability is believed to be the primary mechanism underlying its analgesic effects in migraine models.

G cluster_neuron Trigeminal Ganglion Neuron ML67_33 This compound TREK TREK-1 / TREK-2 Channels ML67_33->TREK Activates K_efflux K+ Efflux TREK->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pain_Signal Pain Signal Transmission Reduced_Excitability->Pain_Signal Inhibits

Caption: Signaling pathway of this compound in trigeminal sensory neurons.

In the context of migraine, the activation of trigeminal neurons leads to the release of vasoactive peptides, most notably Calcitonin Gene-Related Peptide (CGRP), which contributes to the inflammatory cascade and pain. By hyperpolarizing the neuronal membrane, this compound is expected to reduce the likelihood of action potential-dependent CGRP release.

G cluster_presynaptic Presynaptic Terminal of Trigeminal Neuron ML67_33 This compound TREK TREK Channels ML67_33->TREK Activates Hyperpolarization Hyperpolarization TREK->Hyperpolarization Ca_channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channels Inhibits opening Ca_influx Ca2+ Influx Ca_channels->Ca_influx CGRP_release CGRP Release Ca_influx->CGRP_release

Caption: Proposed mechanism of this compound-mediated inhibition of CGRP release.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on trigeminal ganglion sensory neurons.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Trigeminal Ganglion Neurons

This protocol is adapted from standard techniques for recording from cultured sensory neurons and is designed to assess the effects of this compound on neuronal excitability.

Materials:

  • Primary culture of trigeminal ganglion neurons from rodents.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.4 GTP-Na (pH 7.2 with KOH).

  • This compound stock solution (in DMSO).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Culture trigeminal ganglion neurons on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Approach a neuron with a borosilicate glass pipette (3-5 MΩ) filled with internal solution.

  • Establish a gigaohm seal and obtain the whole-cell configuration.

  • In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Repeat the current injection protocol to assess the effect of this compound on action potential firing.

  • In voltage-clamp mode, hold the neuron at -60 mV and apply voltage ramps or steps to measure the outward current activated by this compound.

In Vivo Calcium Imaging of the Trigeminal Ganglion

This protocol allows for the real-time visualization of neuronal activity in the trigeminal ganglion of an anesthetized animal.

Materials:

  • Transgenic mouse expressing a genetically encoded calcium indicator (e.g., GCaMP) in sensory neurons.

  • Anesthesia (e.g., isoflurane).

  • Stereotaxic frame.

  • Surgical microscope and tools.

  • Two-photon or confocal microscope with appropriate laser lines and filters.

  • This compound for systemic administration.

Procedure:

  • Anesthetize the mouse and fix its head in a stereotaxic frame.

  • Perform a craniotomy to expose the trigeminal ganglion.

  • Position the animal under the microscope objective.

  • Acquire baseline fluorescent images of GCaMP-expressing neurons.

  • Apply a noxious stimulus (e.g., mechanical or thermal) to the facial region innervated by the trigeminal nerve and record the resulting calcium transients.

  • Administer this compound systemically (e.g., intraperitoneal injection).

  • After a suitable time for drug distribution, re-apply the noxious stimulus and record the calcium transients to assess the effect of this compound on neuronal activation.

Nitric Oxide (NO)-Donor Induced Migraine Model in Mice

This model is used to induce a state of mechanical hypersensitivity that is relevant to migraine and is sensitive to anti-migraine treatments.

Materials:

  • Isosorbide dinitrate (ISDN) or nitroglycerin (NTG).

  • Saline solution.

  • Von Frey filaments for assessing mechanical sensitivity.

  • This compound for systemic administration.

Procedure:

  • Habituate the mice to the testing environment and the von Frey filaments.

  • Measure the baseline mechanical withdrawal threshold on the periorbital or hind paw region.

  • Administer ISDN or NTG (e.g., 10 mg/kg, i.p.) to induce a state of hypersensitivity.

  • At a predetermined time point after ISDN/NTG administration (e.g., 90 minutes), re-measure the mechanical withdrawal threshold.

  • Administer this compound (e.g., 10 mg/kg, i.p.).

  • Measure the mechanical withdrawal threshold at various time points after this compound administration to assess its ability to reverse the induced hypersensitivity.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for characterizing the effects of this compound.

G cluster_workflow In Vitro Characterization Workflow start Start culture Culture Trigeminal Ganglion Neurons start->culture patch_clamp Whole-Cell Patch-Clamp culture->patch_clamp current_clamp Current-Clamp: Measure Firing Frequency patch_clamp->current_clamp voltage_clamp Voltage-Clamp: Measure K+ Current patch_clamp->voltage_clamp add_ml67_33 Apply this compound current_clamp->add_ml67_33 voltage_clamp->add_ml67_33 analyze Analyze Data: - Change in Firing - Outward Current add_ml67_33->analyze Record Effect end End analyze->end

Caption: Workflow for in vitro electrophysiological characterization of this compound.

G cluster_workflow In Vivo Migraine Model Workflow start Start baseline Measure Baseline Mechanical Threshold start->baseline induce_migraine Induce Migraine Model (ISDN/NTG) baseline->induce_migraine measure_hypersensitivity Measure Mechanical Hypersensitivity induce_migraine->measure_hypersensitivity administer_ml67_33 Administer this compound measure_hypersensitivity->administer_ml67_33 measure_reversal Measure Reversal of Hypersensitivity administer_ml67_33->measure_reversal analyze Analyze Data: - Paw Withdrawal Threshold measure_reversal->analyze end End analyze->end

References

basic properties and chemical formula of ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ML67-33

Introduction

This compound is a small molecule that has been identified as a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically the TREK and TRAAK subfamilies.[1][2][3] These channels are involved in a variety of physiological processes, including the regulation of neuronal excitability, and are considered promising therapeutic targets for conditions such as pain and migraine.[1][2][4] This technical guide provides a comprehensive overview of the basic properties, mechanism of action, and experimental characterization of this compound for researchers, scientists, and drug development professionals.

Basic Properties and Chemical Formula

This compound, with the chemical name 2,7-dichloro-9,9-dimethyl-10-[2-(1H-1,2,3,4-tetrazol-5-yl)ethyl]-9,10-dihydroacridine, is a dihydroacridine analog.[3][5] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C18H17Cl2N5[1][2][5][6]
Molecular Weight 374.27 g/mol [1][2][5]
CAS Number 1443290-89-8[1][2][6]
Purity ≥98%[1][2][6]
Solubility Soluble to 100 mM in DMSO[1][2]
Storage Store at -20°C[1][2]

Mechanism of Action

This compound functions as a direct activator of specific K2P channels.[3] Biophysical studies have revealed that it increases channel currents by acting on the extracellular C-type gate, which is the core gating apparatus of these channels.[3] This action is rapid and reversible.[3][7] The activation of these channels by this compound leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability. This mechanism is believed to underlie its therapeutic potential, for instance, in improving pain symptoms in a mouse model of migraine through the activation of TREK-1 and TREK-2 currents in trigeminal ganglion sensory neurons.[1][2]

ML67_33_Mechanism_of_Action cluster_membrane Cell Membrane cluster_outcome Cellular Response K2P K2P Channel (TREK-1, TREK-2, TRAAK) gate C-type Gate (Closed) K2P->gate K_out K+ hyperpolarization Membrane Hyperpolarization K_out->hyperpolarization Leads to K_in K+ K_in->K_out K+ Efflux ML67_33 This compound ML67_33->K2P excitability Decreased Neuronal Excitability hyperpolarization->excitability Results in

Mechanism of action of this compound on K2P channels.

Quantitative Data

The potency of this compound has been quantified in different experimental systems, primarily through the determination of its half-maximal effective concentration (EC50).

Target ChannelExpression SystemEC50 (μM)Reference
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4[1][2]
K2P10.1 (TREK-2)Xenopus oocytes30.2[1][2]
K2P4.1 (TRAAK)Xenopus oocytes27.3[1][2]
K2P2.1 (TREK-1)HEK-293T cells9.7 ± 1.2[3][7]
K2P2.1 (TREK-1)cell-free36.3[7]

Experimental Protocols

The characterization of this compound's activity on K2P channels typically involves heterologous expression of the channels in systems like Xenopus oocytes or mammalian cell lines (e.g., HEK-293T), followed by electrophysiological recordings.[3]

High-Throughput Functional Screening

A high-throughput functional screen was instrumental in identifying this compound as a modulator of K2P channels.[3] This often involves a yeast-based assay where the growth of yeast is dependent on the activity of the expressed ion channel.

Electrophysiological Recording

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel subunit.

  • Incubation: Injected oocytes are incubated to allow for channel expression.

  • Recording: Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

  • Compound Application: this compound is applied via the perfusion system at various concentrations to determine the dose-response relationship.

  • Data Analysis: The recorded currents are analyzed to determine the effect of this compound on channel activity. Data are often fit with a modified Hill equation to calculate the EC50.[8]

2. Whole-Cell Patch Clamp in HEK-293T Cells:

  • Cell Culture and Transfection: HEK-293T cells are cultured and transiently transfected with plasmids containing the cDNA for the K2P channel and a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Recording: A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Protocol: The cell membrane potential is clamped at a holding potential, and voltage steps or ramps are applied to elicit channel currents.

  • Compound Application: this compound is applied to the bath solution or via a local perfusion system.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to assess the modulatory effect of the compound on the channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Start: Hypothesis Generation expression Heterologous Expression of K2P Channel (Xenopus oocytes or HEK-293T cells) start->expression electrophysiology Electrophysiological Recording (TEVC or Patch Clamp) expression->electrophysiology compound_app Application of this compound (Dose-Response) electrophysiology->compound_app data_acq Data Acquisition & Analysis compound_app->data_acq ec50 EC50 Determination data_acq->ec50 mechanism Mechanism of Action Studies ec50->mechanism end Conclusion: Characterization of this compound mechanism->end

Experimental workflow for characterizing this compound.

References

Methodological & Application

Application Notes and Protocols for ML67-33 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a selective activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related potassium channel) subfamily.[1][2] This includes K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels.[1][2] These channels are critical regulators of neuronal excitability and are implicated in various physiological processes, including pain perception, neuroprotection, and anesthesia.[1][3][4] As activators of these "leak" potassium channels, compounds like this compound promote membrane hyperpolarization, thereby reducing neuronal firing. This makes this compound a valuable pharmacological tool for investigating the physiological roles of TREK channels and a potential lead compound for developing novel therapeutics for conditions such as migraine.[1][3]

These application notes provide a detailed protocol for utilizing this compound in whole-cell patch-clamp experiments to study its effects on TREK channels in native neurons and heterologous expression systems.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound, derived from published literature and supplier datasheets.

Table 1: Physicochemical and Handling Properties of this compound

PropertyValueSource
Molecular Weight374.27 g/mol
FormulaC₁₈H₁₇Cl₂N₅
SolubilitySoluble to 100 mM in DMSO
StorageStore at -20°C

Table 2: Pharmacological Properties of this compound on K2P Channels

ChannelCell TypeEC₅₀ (μM)Reference
K₂P₂.₁ (TREK-1)Xenopus oocytes21.8 - 29.4[1]
K₂P₁₀.₁ (TREK-2)Xenopus oocytes30.2[1]
K₂P₄.₁ (TRAAK)Xenopus oocytes27.3[1]

Table 3: Recommended Patch-Clamp Parameters for this compound Application on Trigeminal Ganglion (TG) Neurons

ParameterValueSource
This compound Concentration10 μM[1]
Application MethodPerfusion into extracellular solution[1]
Perfusion Duration2 - 5 minutes[1]
Recording ConfigurationWhole-cell[1]
Holding Potential-60 mV[1]
Voltage ProtocolVoltage ramps from -25 mV to -135 mV over 600 ms[1]

Signaling Pathway and Mechanism of Action

This compound directly activates TREK channels, which are members of the K2P family of potassium channels. These channels contribute to the background "leak" potassium conductance in neurons, playing a crucial role in setting the resting membrane potential. By activating TREK channels, this compound increases the outward flow of potassium ions (K⁺), leading to hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.

ML67_33_Signaling_Pathway ML67_33 This compound TREK_channel TREK Channel (K2P2.1, K2P10.1) ML67_33->TREK_channel Activates K_efflux K⁺ Efflux ↑ TREK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solutions Prepare Solutions (Intra, Extra, this compound) pull_pipettes Pull Pipettes (3-5 MΩ) prep_solutions->pull_pipettes prep_cells Culture TG Neurons giga_seal Establish Giga-Seal prep_cells->giga_seal pull_pipettes->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current (Voltage Ramps) whole_cell->baseline apply_drug Apply 10 μM this compound baseline->apply_drug washout Washout apply_drug->washout measure_current Measure Current Amplitude washout->measure_current plot_iv Plot I-V Curves measure_current->plot_iv stats Statistical Analysis plot_iv->stats

References

Application Notes and Protocols for Utilizing ML67-33 in Xenopus Oocyte Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ML67-33, a selective activator of two-pore domain potassium (K2P) channels, within the Xenopus laevis oocyte expression system. This system is a robust and widely used platform for the functional characterization of ion channels and the screening of pharmacological compounds.

This compound has been identified as an activator of the TREK (TWIK-related K+ channel) subfamily of K2P channels, specifically K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2][3] Its mechanism of action involves the direct activation of the channel's core gating apparatus, leading to an increase in potassium currents.[1][2] The Xenopus oocyte system is particularly well-suited for studying these effects due to its large size, efficient translation of exogenous mRNA, and amenability to electrophysiological recordings.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as determined in Xenopus oocyte expression systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight374.27 g/mol [1]
FormulaC₁₈H₁₇Cl₂N₅[1]
SolubilitySoluble to 100 mM in DMSO[1]
StorageStore at -20°C[1]
Purity≥98%[1]
CAS Number1443290-89-8[1]

Table 2: Electrophysiological Data of this compound on K2P Channels Expressed in Xenopus Oocytes

ChannelEC₅₀ (μM)Reference
K₂P₂.₁ (TREK-1)21.8 - 29.4[1]
K₂P₁₀.₁ (TREK-2)30.2[1]
K₂P₄.₁ (TRAAK)27.3[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its application in the Xenopus oocyte system.

ML67_33_Mechanism ML67_33 This compound K2P_Channel K2P Channel (TREK-1, TREK-2, TRAAK) ML67_33->K2P_Channel Binds to Gating_Apparatus Core Gating Apparatus ML67_33->Gating_Apparatus Activates K2P_Channel->Gating_Apparatus Contains K_Ion K+ Ions Gating_Apparatus->K_Ion Allows passage of Increased_Current Increased K+ Current K_Ion->Increased_Current Results in

Caption: Mechanism of action of this compound on K2P channels.

Xenopus_Oocyte_Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes Defolliculation Defolliculation (Collagenase treatment) Oocyte_Harvest->Defolliculation Oocyte_Selection Select Stage V-VI Oocytes Defolliculation->Oocyte_Selection Microinjection Microinject cRNA into Oocytes Oocyte_Selection->Microinjection cRNA_Prep Prepare cRNA for K2P Channel cRNA_Prep->Microinjection Incubation Incubate Oocytes (1-7 days at 18°C) Microinjection->Incubation TEVC Two-Electrode Voltage Clamp (TEVC) Incubation->TEVC ML67_33_Application Apply this compound TEVC->ML67_33_Application Data_Recording Record Channel Currents ML67_33_Application->Data_Recording Data_Analysis Analyze Data (e.g., EC50 determination) Data_Recording->Data_Analysis

References

Application Notes and Protocols for ML67-33 in HEK293 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a potent and selective small-molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related potassium channel) and TRAAK (TWIK-related arachidonic acid-stimulated K+ channel) subfamilies. These channels, including K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK), are critical in regulating cellular excitability and are implicated in various physiological processes such as pain perception, neuroprotection, and anesthesia. Human Embryonic Kidney 293 (HEK293) cells are a robust and widely used platform for studying the function and pharmacology of ion channels, including K2P channels, due to their ease of culture and high transfection efficiency.

These application notes provide a comprehensive guide for utilizing this compound in HEK293 cell-based assays to investigate the functional modulation of K2P channels. Detailed protocols for cell culture, transfection, and functional assays are provided to facilitate the screening and characterization of compounds targeting these important ion channels.

Important Note on Mechanism of Action: It is crucial to note that this compound is a well-characterized activator of K2P potassium channels.[1][2][3][4][5] The experimental protocols and data presented herein are based on this established mechanism. There is no scientific literature to support the application of this compound as a modulator of sphingosine-1-phosphate (S1P) lyase. For researchers interested in S1P metabolism, specific inhibitors of S1P lyase are commercially available and should be used for targeted studies.

Data Presentation

Table 1: In Vitro Activity of this compound on K2P Channels
Channel SubtypeExpression SystemEC50 (μM)Reference
K2P2.1 (TREK-1)HEK293 cells9.7[4]
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4[1][2][5]
K2P10.1 (TREK-2)Xenopus oocytes30.2[1][2][3][5]
K2P4.1 (TRAAK)Xenopus oocytes27.3[1][2][3][5]
Table 2: Technical Data for this compound
PropertyValueReference
Molecular Weight374.27 g/mol [1][2][5]
FormulaC18H17Cl2N5[1][2][5]
SolubilitySoluble to 100 mM in DMSO[2][5]
Purity≥98%[2][5]
StorageStore at -20°C[1][2][5]

Signaling Pathway and Experimental Workflow

ML67_33_Mechanism_of_Action Mechanism of this compound Action on K2P Channels cluster_membrane ML67_33 This compound K2P_Channel K2P Channel (TREK-1, TREK-2, TRAAK) ML67_33->K2P_Channel Activates K_ion K+ Ions K2P_Channel->K_ion Increased Efflux Cell_Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of this compound Action on K2P Channels.

Experimental_Workflow Experimental Workflow for Assessing this compound Activity start Start culture HEK293 Cell Culture start->culture transfect Transfection with K2P Channel Plasmid culture->transfect seed Seed Cells into Assay Plates transfect->seed treat Treat with this compound seed->treat assay Perform Functional Assay (e.g., Electrophysiology, Ion Flux Assay) treat->assay data Data Analysis assay->data end End data->end

Caption: Experimental Workflow for this compound Activity Assessment.

Experimental Protocols

Protocol 1: HEK293 Cell Culture and Maintenance

This protocol outlines the standard procedure for maintaining and passaging HEK293 cells to ensure their health and suitability for subsequent assays.

Materials:

  • HEK293 cells (ATCC CRL-1573)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Tissue culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Culture: Culture HEK293 cells in T-75 flasks with 10-12 mL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture the cells when they reach 80-90% confluency (typically every 2-3 days). a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5 mL of sterile PBS. c. Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 1-2 minutes at 37°C, or until the cells detach. d. Neutralize the trypsin by adding 8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh complete growth medium. g. Return the flask to the incubator.

Protocol 2: Transient Transfection of HEK293 Cells with K2P Channel Plasmids

This protocol describes the transient transfection of HEK293 cells to express the K2P channel of interest.

Materials:

  • Healthy, sub-confluent HEK293 cells

  • Plasmid DNA encoding the K2P channel of interest (e.g., KCNK2 for TREK-1)

  • Transfection reagent (e.g., Lipofectamine 3000 or similar)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation (per well): a. In a sterile tube, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM. b. In a separate sterile tube, add 5 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM. c. Combine the diluted DNA and the diluted Lipofectamine 3000 reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 250 µL of the DNA-lipid complex dropwise to each well of the 6-well plate containing the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for gene expression.

  • Assay: After the incubation period, the cells are ready for use in downstream functional assays.

Protocol 3: Electrophysiological Assessment of this compound Activity using Whole-Cell Patch-Clamp

This protocol details the electrophysiological recording of K2P channel currents in transfected HEK293 cells to assess the effect of this compound.

Materials:

  • HEK293 cells expressing the K2P channel of interest

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH)

  • This compound stock solution in DMSO

Procedure:

  • Cell Plating: Plate transfected HEK293 cells onto glass coverslips 24 hours before recording.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a giga-ohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of -80 mV. Apply voltage steps or ramps to elicit K2P channel currents.

  • This compound Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in current in response to this compound application.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and the dose-response of the channel to this compound to determine the EC50.

Protocol 4: Cell Viability Assay (MTS Assay)

This protocol can be used to assess the cytotoxicity of this compound on HEK293 cells.

Materials:

  • HEK293 cells

  • 96-well clear-bottom tissue culture plates

  • Complete growth medium

  • This compound stock solution in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in the dark.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the results to determine the IC50 for cytotoxicity.[6]

References

Optimal In Vitro Working Concentration of ML67-33: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML67-33 is a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related K+ channel) subfamily, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). These channels are critical regulators of neuronal excitability and are implicated in various physiological processes, including pain perception, neuroprotection, and anesthesia. This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound in various in vitro settings.

Introduction

Two-pore domain potassium (K2P) channels are key players in maintaining the resting membrane potential and controlling cellular excitability in a variety of cell types.[1] Their activity is modulated by a diverse range of physical and chemical stimuli.[2] The TREK subfamily of K2P channels, in particular, is activated by membrane stretch, intracellular acidosis, and certain lipids, and their activation generally leads to membrane hyperpolarization and a decrease in cellular excitability.[1][3]

This compound has emerged as a valuable pharmacological tool for studying the physiological roles of TREK channels.[4][5] Understanding its optimal working concentration is paramount for obtaining reliable and reproducible results in in vitro experiments. This guide summarizes the effective concentrations of this compound from published literature and provides detailed protocols for common in vitro assays.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported half-maximal effective concentrations (EC50) of this compound for different K2P channels in various in vitro systems. These values serve as a starting point for determining the optimal working concentration in your specific experimental setup.

ChannelExpression SystemReported EC50 (µM)Reference
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4[6][7]
K2P10.1 (TREK-2)Xenopus oocytes30.2[6][7]
K2P4.1 (TRAAK)Xenopus oocytes27.3[6][7]

Signaling Pathway and Experimental Workflow

Activation of TREK-1 channels by this compound leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability. This mechanism is central to its potential therapeutic effects. The following diagrams illustrate the signaling pathway and a general experimental workflow for assessing this compound activity.

ML67_33_Signaling_Pathway This compound Signaling Pathway ML67_33 This compound TREK1 TREK-1 Channel (K2P2.1) ML67_33->TREK1 Activates K_efflux K+ Efflux TREK1->K_efflux Induces Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound activating TREK-1 channels.

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293-TREK1, DRG neurons) Treatment Treat Cells with Varying [this compound] Cell_Culture->Treatment Compound_Prep This compound Stock Solution Preparation Compound_Prep->Treatment Measurement Measure Channel Activity (e.g., FLIPR, Patch-clamp) Treatment->Measurement Data_Analysis Data Analysis (Dose-Response Curve) Measurement->Data_Analysis EC50_Determination Determine EC50 Data_Analysis->EC50_Determination

Caption: General experimental workflow for this compound in vitro testing.

Experimental Protocols

Protocol 1: Thallium Flux Assay for Measuring TREK-1 Activity (e.g., using FluxOR™ or FLIPR® Potassium Assay Kits)

This protocol provides a high-throughput method to assess the activation of TREK-1 channels by this compound by measuring the influx of thallium (a surrogate for potassium) into cells.

Materials:

  • Cells stably expressing TREK-1 (e.g., HEK293 or CHO cells)

  • This compound

  • FluxOR™ Potassium Ion Channel Assay Kit or FLIPR® Potassium Assay Kit

  • Assay microplates (96- or 384-well, black-walled, clear-bottom)

  • Fluorescence plate reader with kinetic read capabilities and appropriate filters

Procedure:

  • Cell Plating:

    • Seed TREK-1 expressing cells into the assay microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.[7]

  • Dye Loading:

    • Prepare the thallium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FluxOR™ Loading Buffer or FLIPR® Loading Buffer).[6][7]

    • Remove the cell culture medium from the wells and add the dye loading buffer.

    • Incubate for 60-90 minutes at room temperature or 37°C, protected from light.[6] Optimal loading conditions may need to be determined empirically for your specific cell line.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a serial dilution of this compound in the appropriate assay buffer to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Add the diluted this compound or vehicle control to the wells.

  • Thallium Stimulation and Fluorescence Reading:

    • Prepare the stimulus buffer containing thallium sulfate according to the kit's protocol.[6][7]

    • Place the microplate in the fluorescence plate reader.

    • Initiate kinetic reading to establish a baseline fluorescence.

    • After a short baseline reading (e.g., 10-20 seconds), automatically inject the thallium-containing stimulus buffer into each well.

    • Continue to record the fluorescence intensity for 1-3 minutes.[6]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the ΔF against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol allows for the direct measurement of ion channel currents in primary neurons, providing a detailed characterization of this compound's effect on native TREK channels.

Materials:

  • Primary DRG neuron culture.[8][9]

  • This compound

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal recording solutions

Procedure:

  • DRG Neuron Culture:

    • Isolate and culture DRG neurons from rodents according to established protocols.[8][9]

    • Allow neurons to adhere and extend neurites for at least 24 hours before recording.

  • Electrophysiological Recording:

    • Prepare external and internal solutions. A typical external solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4. A typical internal solution may contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration on a DRG neuron.

    • Hold the neuron at a holding potential of -60 mV.

  • Application of this compound:

    • Record baseline currents in the external solution.

    • Perfuse the neuron with the external solution containing the desired concentration of this compound (e.g., 10 µM, 30 µM).

    • Record the change in holding current. An outward current indicates activation of potassium channels.

  • Data Analysis:

    • Measure the amplitude of the this compound-induced current.

    • To determine a dose-response relationship, apply a range of this compound concentrations to different cells and plot the current amplitude against the concentration.

Protocol 3: Cell Viability Assay

This protocol is used to assess the potential cytotoxicity of this compound on neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • This compound

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or LIVE/DEAD™ Viability/Cytotoxicity Kit)

  • 96-well cell culture plates

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Plating:

    • Seed neuronal cells into a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. It is advisable to test a wide range of concentrations, for example, from 0.1 µM to 100 µM.

    • Replace the medium in the wells with the medium containing this compound or a vehicle control.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Follow the manufacturer's protocol for the chosen cell viability assay. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan product before reading the absorbance.[10][11] For a LIVE/DEAD assay, it involves adding the staining solution and analyzing with a fluorescence microscope or plate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the concentration of this compound to determine if the compound exhibits any cytotoxic effects at the effective concentrations used in functional assays.

Conclusion

The optimal working concentration of this compound for in vitro studies typically falls within the low to mid-micromolar range, consistent with its reported EC50 values. The provided protocols offer robust methods for confirming the activity and assessing the potential cytotoxicity of this compound in various cell-based assays. Researchers should empirically determine the optimal concentration for their specific cell type and experimental conditions, using the information herein as a guide.

References

Application Notes and Protocols for ML67-33 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of ML67-33, a selective activator of K2P potassium channels. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in various experimental settings.

Introduction

This compound is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1] It functions by modulating the core gating apparatus of these channels, leading to an increase in channel currents.[1][2] Due to its role in regulating neuronal excitability, this compound is a valuable tool for research in areas such as pain, migraine, and other neurological disorders.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 374.27 g/mol [1]
Chemical Formula C₁₈H₁₇Cl₂N₅[1]
CAS Number 1443290-89-8[1]
Purity ≥98% (HPLC)[1]
Appearance Solid[3]

Solubility and Stock Solution Preparation

Solubility Data

This compound exhibits high solubility in dimethyl sulfoxide (DMSO).

SolventMaximum ConcentrationReference
DMSO 100 mM (37.43 mg/mL)
Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Calibrated precision balance

  • Calibrated micropipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weigh this compound: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.374 mg of this compound.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 0.374 mg of this compound, add 100 µL of DMSO.

  • Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Stock Solution Concentration Calculator

The following table provides pre-calculated volumes of DMSO required to prepare stock solutions of various concentrations from different masses of this compound. These calculations are based on a molecular weight of 374.27 g/mol .

Desired ConcentrationMass of this compound (1 mg)Mass of this compound (5 mg)Mass of this compound (10 mg)
1 mM 2.67 mL13.36 mL26.72 mL
5 mM 0.53 mL2.67 mL5.34 mL
10 mM 0.27 mL1.34 mL2.67 mL

Experimental Protocols and Recommendations

Preparation of Working Solutions

For most in vitro experiments, the DMSO stock solution can be serially diluted in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3]

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Prepare Working Solution store->dilute

Caption: Workflow for preparing this compound stock solutions.

Mechanism of Action and Signaling Pathway

This compound selectively activates TREK-1, TREK-2, and TRAAK channels, which are members of the K2P potassium channel family.[1] These channels play a crucial role in setting the resting membrane potential and regulating neuronal excitability. Activation of these channels by this compound leads to an efflux of potassium ions (K+), hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing. This mechanism is thought to underlie its potential therapeutic effects in conditions characterized by neuronal hyperexcitability, such as migraine.[1]

G ML67_33 This compound K2P TREK-1 / TREK-2 / TRAAK (K2P Channels) ML67_33->K2P Activates K_efflux K+ Efflux K2P->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

Caption: Simplified signaling pathway of this compound action.

Safety and Handling

This compound is intended for laboratory research use only.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for In Vivo Administration of ML67-33 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a potent activator of the two-pore-domain potassium (K2P) channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK)[1][2][3]. These channels play a crucial role in regulating neuronal excitability. By activating these channels, this compound can hyperpolarize cell membranes, leading to a reduction in neuronal firing. This mechanism of action makes this compound a valuable research tool for investigating the physiological roles of TREK channels and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as migraine[1][2].

These application notes provide a detailed guide for the in vivo administration of this compound in mouse models, with a specific focus on a migraine model. The protocols and data presented are intended to assist researchers in designing and executing their own in vivo studies.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 374.27 g/mol [2][3]
Formula C₁₈H₁₇Cl₂N₅[2][3]
CAS Number 1443290-89-8[2][3]
Solubility Soluble to 100 mM in DMSO[2][3]
Storage Store at -20°C[2][3]
In Vivo Efficacy in a Mouse Migraine Model
ParameterDescriptionFindingReference
Mouse Model Chronic migraine model induced by repeated injections of isosorbide dinitrate (ISDN), a nitric oxide (NO) donor.This compound was tested in this model.[1]
Efficacy Endpoint Reversal of cutaneous allodynia, a quantifiable marker of migraine-like pain.This compound reverses the NO donor-induced migraine-like phenotype.[1]
Mechanism Activation of TREK-1 and TREK-2 channels in trigeminal ganglion (TG) sensory neurons.This compound improves pain symptoms through this mechanism.[2]
Comparative Efficacy The effect of this compound was compared to BIBN4096, a selective CGRP antagonist.The reversal of the migraine-like phenotype by this compound showed similar potency to BIBN4096.[1]
Pharmacokinetic and Toxicological Data

Note: As of the latest literature review, detailed quantitative pharmacokinetic and toxicology data for this compound in mouse models are not publicly available. The following tables are provided as a template for researchers to populate as data becomes available.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Data Not Available)

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
This compounde.g., Intraperitoneale.g., 10N/AN/AN/AN/A
This compounde.g., Orale.g., 10N/AN/AN/AN/A

Table 2: Acute Toxicity of this compound in Mice (Data Not Available)

Route of AdministrationLD₅₀ (mg/kg)Observed Adverse Effects
e.g., IntraperitonealN/AN/A
e.g., OralN/AN/A

Experimental Protocols

Formulation of this compound for In Vivo Administration

This protocol is based on a suggested formulation for creating a stock solution and a working solution for intraperitoneal (IP) injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Based on the molecular weight of 374.27 g/mol , weigh out 3.74 mg of this compound and dissolve it in 1 mL of DMSO to create a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for future use.

  • Prepare the Working Solution for Injection:

    • For a final concentration of, for example, 1.25 mg/mL, add 100 µL of the 10 mM DMSO stock solution to 900 µL of corn oil.

    • Vortex the mixture vigorously to create a uniform suspension.

    • Note: It is recommended to prepare the working solution fresh on the day of the experiment.

In Vivo Efficacy Study: Mouse Migraine Model

This protocol describes a method to induce a migraine-like phenotype in mice and assess the efficacy of this compound in reversing pain symptoms.

Animals:

  • Wild-type C57BL/6 mice are suitable for this study.

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Allow animals to acclimate to the facility for at least one week before starting the experiments.

Experimental Timeline:

A typical experimental timeline would involve baseline behavioral testing, induction of the migraine phenotype, administration of this compound or vehicle, and subsequent behavioral testing.

G cluster_pre Acclimation & Baseline cluster_induction Migraine Model Induction cluster_treatment Treatment & Assessment acclimation Acclimation (1 week) baseline Baseline Behavioral Testing (e.g., von Frey) acclimation->baseline isdn1 Day 1: ISDN Injection baseline->isdn1 isdn2 Day 2: ISDN Injection isdn1->isdn2 isdn3 Day 3: ISDN Injection isdn2->isdn3 isdn4 Day 4: ISDN Injection isdn3->isdn4 treatment Treatment (this compound or Vehicle) isdn4->treatment post_treatment_test Post-treatment Behavioral Testing treatment->post_treatment_test

Experimental workflow for the mouse migraine model.

Procedure:

  • Baseline Behavioral Testing:

    • Measure the baseline paw withdrawal mechanical threshold using a dynamic von Frey esthesiometer. This provides a baseline for cutaneous sensitivity.

  • Induction of Migraine-like Phenotype:

    • Administer isosorbide dinitrate (ISDN), a nitric oxide donor, to induce cutaneous allodynia. A typical protocol involves four consecutive days of ISDN injections.

    • Before each ISDN injection, measure the paw withdrawal mechanical threshold to monitor the development of allodynia.

  • Treatment Administration:

    • Following the induction period, administer the prepared this compound working solution or a vehicle control (e.g., a corresponding mixture of DMSO and corn oil) via intraperitoneal (IP) injection. The exact dosage of this compound should be optimized for the specific study, but a starting point could be in the range of 1-10 mg/kg.

  • Post-treatment Behavioral Assessment:

    • At a predetermined time point after this compound or vehicle administration (e.g., 30-60 minutes), re-evaluate the paw withdrawal mechanical threshold using the von Frey esthesiometer.

    • A significant increase in the paw withdrawal threshold in the this compound treated group compared to the vehicle group indicates a reversal of the migraine-like phenotype.

Signaling Pathway

This compound is an activator of TREK-1 and TREK-2 potassium channels. In the context of migraine, these channels are expressed in trigeminal ganglion (TG) sensory neurons. Activation of these channels leads to an efflux of potassium ions (K+), which hyperpolarizes the neuron and reduces its excitability. This, in turn, is thought to decrease the release of calcitonin gene-related peptide (CGRP), a key mediator of migraine pain.

G ML67_33 This compound TREK TREK-1/TREK-2 Channels ML67_33->TREK Activates K_efflux K+ Efflux TREK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_CGRP Decreased CGRP Release Reduced_Excitability->Reduced_CGRP Pain_Relief Migraine Pain Relief Reduced_CGRP->Pain_Relief

Signaling pathway of this compound in migraine pain.

Conclusion

This compound is a valuable pharmacological tool for studying the role of TREK channels in health and disease. The protocols outlined in these application notes provide a framework for conducting in vivo studies in mouse models, particularly for investigating its potential therapeutic effects in migraine. Further research is warranted to establish a comprehensive pharmacokinetic and safety profile of this compound to support its development as a potential therapeutic agent.

References

Application Notes and Protocols for Studying Migraine Pain Pathways with ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. The activation and sensitization of trigeminal ganglion (TG) sensory neurons are considered key events in the initiation of migraine pain, leading to the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP). A promising therapeutic strategy involves reducing the excitability of these neurons.

ML67-33 is a potent and selective activator of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1) and TREK-2 (K2P10.1). These channels are crucial regulators of neuronal excitability. By activating TREK-1 and TREK-2 channels on trigeminal neurons, this compound effectively suppresses neuronal firing, offering a valuable tool to investigate the role of these channels in migraine pathophysiology and to explore their potential as therapeutic targets.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its effects on trigeminal neuron excitability and migraine-like pain.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Target ChannelCell TypeEC50 (μM)Reference
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4[1][2]
K2P10.1 (TREK-2)Xenopus oocytes30.2[1][2]
K2P4.1 (TRAAK)Xenopus oocytes27.3[1][2]
Table 2: In Vivo Efficacy of this compound in a Rodent Migraine Model
Animal ModelMigraine InductionThis compound DoseEffectReference
RatIsosorbide dinitrate (ISDN)1 mg/kg, i.p.Reverses facial mechanical allodynia[3]
MouseIsosorbide dinitrate (ISDN)Not specified in abstractImproves pain symptoms[1][2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Trigeminal Neurons

ML67_33_Signaling_Pathway cluster_neuron Trigeminal Ganglion Neuron ML67_33 This compound TREK TREK-1 / TREK-2 Channels ML67_33->TREK Activates K_efflux K+ Efflux TREK->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_CGRP Decreased CGRP Release Reduced_Excitability->Reduced_CGRP Pain_Signal Migraine Pain Signal Attenuation Reduced_CGRP->Pain_Signal

Caption: Signaling pathway of this compound in trigeminal neurons.

In Vivo Experimental Workflow for a Rodent Migraine Model

In_Vivo_Workflow cluster_induction Migraine Model Induction cluster_assessment_pre Baseline Assessment cluster_treatment Treatment cluster_assessment_post Post-Treatment Assessment ISDN_injection Inject ISDN (10 mg/kg, i.p.) on days 1, 3, 5, 7, 9 ML67_33_injection Administer this compound (1 mg/kg, i.p.) or Vehicle ISDN_injection->ML67_33_injection On day 9 von_Frey_pre Measure baseline mechanical threshold (von Frey test) von_Frey_pre->ISDN_injection von_Frey_post Measure mechanical threshold at multiple time points post-injection ML67_33_injection->von_Frey_post end End von_Frey_post->end start Start start->von_Frey_pre

Caption: In vivo experimental workflow for migraine model.

In Vitro Experimental Workflow for Trigeminal Neuron Electrophysiology

In_Vitro_Workflow cluster_prep Neuron Preparation cluster_recording Electrophysiological Recording cluster_application Compound Application cluster_measurement Data Acquisition isolate_TG Isolate Trigeminal Ganglia (TG) culture_neurons Culture TG Neurons isolate_TG->culture_neurons patch_clamp Establish whole-cell patch-clamp recording culture_neurons->patch_clamp baseline_current Record baseline membrane currents and firing patch_clamp->baseline_current apply_ML67_33 Perfuse with this compound (10 µM) baseline_current->apply_ML67_33 record_effect Record changes in currents and neuronal firing apply_ML67_33->record_effect end End record_effect->end start Start start->isolate_TG

Caption: In vitro workflow for trigeminal neuron electrophysiology.

Experimental Protocols

In Vivo Assessment of this compound in a Rat Model of Chronic Migraine

Objective: To determine the effect of this compound on mechanical allodynia in a nitric oxide (NO)-induced model of chronic migraine in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (Tocris, R&D Systems, or equivalent)

  • Isosorbide dinitrate (ISDN)

  • Vehicle (e.g., saline with 0.1% DMSO)

  • Von Frey filaments

Protocol:

  • Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Determine the baseline facial mechanical withdrawal threshold for each rat using von Frey filaments. The periorbital region is a common site for testing.

  • Migraine Induction:

    • Induce a chronic migraine-like state by administering ISDN (10 mg/kg, i.p.) every other day for 9 days (i.e., on days 1, 3, 5, 7, and 9).[3]

    • Monitor the development of mechanical allodynia by measuring withdrawal thresholds before each ISDN injection. A significant decrease in the withdrawal threshold indicates the development of a migraine-like phenotype.

  • Treatment:

    • On day 9, after the final ISDN injection and once allodynia is established, randomly assign rats to treatment groups.

    • Administer a single intraperitoneal (i.p.) injection of this compound (1 mg/kg) or vehicle.[3]

  • Post-Treatment Assessment:

    • Measure the facial mechanical withdrawal threshold at multiple time points after the injection of this compound or vehicle (e.g., 30, 60, 120, and 180 minutes).

    • A significant increase in the withdrawal threshold in the this compound treated group compared to the vehicle group indicates a reversal of allodynia.

In Vitro Electrophysiological Analysis of this compound on Trigeminal Ganglion Neurons

Objective: To measure the effect of this compound on TREK channel currents and the excitability of isolated trigeminal ganglion (TG) neurons.

Materials:

  • Rodents (mice or rats)

  • Cell culture reagents

  • External and internal solutions for patch-clamp electrophysiology

  • This compound

  • Patch-clamp rig with amplifier and data acquisition system

Protocol:

  • Neuron Isolation and Culture:

    • Euthanize the animal according to approved institutional protocols.

    • Dissect and isolate the trigeminal ganglia.

    • Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of TG neurons.

    • Plate the neurons on coated coverslips and culture for 24-48 hours.

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured TG neurons to the recording chamber on the microscope stage and perfuse with external solution.

    • Establish a whole-cell patch-clamp recording from a small-diameter TG neuron (typically associated with nociception).

    • Record baseline membrane properties, including resting membrane potential, input resistance, and rheobase (the minimum current required to elicit an action potential).

    • To measure TREK channel currents, apply a voltage ramp protocol (e.g., from -25 mV to -135 mV over 300 ms).[4]

  • This compound Application:

    • Perfuse the recording chamber with the external solution containing this compound (10 µM).[4]

  • Data Acquisition and Analysis:

    • Record the changes in holding current in response to the voltage ramp to assess the effect on TREK channel activity. An outward current increase is expected.

    • Measure changes in neuronal excitability by re-evaluating the resting membrane potential and rheobase. An increase in the rheobase and hyperpolarization of the resting membrane potential are indicative of reduced excitability.

    • Compare the recorded parameters before and after the application of this compound.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of TREK-1 and TREK-2 channels in the modulation of trigeminal neuron excitability and migraine pain. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of activating these channels for the treatment of migraine. These studies can contribute to a better understanding of migraine pathophysiology and the development of novel non-opioid analgesics.

References

Application Notes and Protocols for ML67-33: Cell Permeability and Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ML67-33, a selective activator of the two-pore domain potassium (K2P) channels TREK-1, TREK-2, and TRAAK. This document includes a summary of its biological activity, physicochemical properties, and detailed protocols for assessing its cell permeability and uptake.

Introduction to this compound

This compound is a potent and selective small molecule activator of specific K2P potassium channels.[1][2][3] These channels are involved in regulating cellular excitability and are considered therapeutic targets for various conditions, including pain and ischemia.[1] Understanding the cell permeability and uptake of this compound is crucial for its development as a pharmacological tool and potential therapeutic agent. This compound acts on the extracellular C-type gate of the channel, and its effectiveness in both outside-out and inside-out patch-clamp configurations suggests it is membrane-permeable.[1]

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

Table 1: Biological Activity of this compound [2][3]

Target ChannelCell TypeAssayEC50 (μM)
K2P2.1 (TREK-1)Xenopus oocytesElectrophysiology21.8 - 29.4
K2P10.1 (TREK-2)Xenopus oocytesElectrophysiology30.2
K2P4.1 (TRAAK)Xenopus oocytesElectrophysiology27.3
K2P2.1 (TREK-1)HEK-293T cellsElectrophysiology9.7 ± 1.2

Table 2: Physicochemical Properties of this compound [2][3]

PropertyValue
Molecular Weight374.27 g/mol
Molecular FormulaC18H17Cl2N5
SolubilitySoluble to 100 mM in DMSO
Purity≥98%
StorageStore at -20°C

Signaling Pathway and Mechanism of Action

This compound directly activates TREK-1, TREK-2, and TRAAK channels, leading to an increase in potassium efflux. This hyperpolarizes the cell membrane, making the neuron less excitable. The diagram below illustrates the proposed mechanism of action.

ML67_33_Pathway Mechanism of Action of this compound cluster_membrane Extracellular cluster_intracellular Intracellular ML67_33 This compound K2P_Channel TREK/TRAAK Channel (K2P2.1, K2P10.1, K2P4.1) ML67_33->K2P_Channel Activates C-type gate K_efflux K+ Efflux K2P_Channel->K_efflux Cell_Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Mechanism of this compound action on K2P channels.

Experimental Protocols

Detailed methodologies for assessing the cell permeability and uptake of this compound are provided below.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive membrane permeability.

Workflow Diagram:

PAMPA_Workflow PAMPA Experimental Workflow start Start prep_donor Prepare Donor Plate (this compound in buffer) start->prep_donor prep_acceptor Prepare Acceptor Plate (Buffer) start->prep_acceptor assemble Assemble Sandwich Plate (Donor + Filter + Acceptor) prep_donor->assemble add_lipid Add Artificial Membrane (e.g., Lecithin in Dodecane) to filter plate prep_acceptor->add_lipid add_lipid->assemble incubate Incubate (Room Temperature, 12-18h) assemble->incubate disassemble Disassemble Plates incubate->disassemble analyze Analyze Compound Concentration (LC-MS/MS or UV-Vis) disassemble->analyze calculate Calculate Papp analyze->calculate end End calculate->end

Workflow for the PAMPA permeability assay.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Lecithin (or other suitable lipid)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS or UV-Vis spectrophotometer

Procedure:

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare the Artificial Membrane: Dissolve lecithin in dodecane (e.g., 1-2% w/v). Apply 5 µL of the lipid solution to the filter of each well in the filter plate and allow it to impregnate the filter.

  • Prepare the Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Start the Assay: Add 150 µL of the donor solution to each well of the filter plate. Carefully place the filter plate onto the acceptor plate to form a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 12-18 hours.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of this compound in the donor and acceptor wells using a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) in cm/s can be calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where:

      • Vd = volume of donor well (cm³)

      • Va = volume of acceptor well (cm³)

      • A = filter area (cm²)

      • t = incubation time (s)

      • [C]a = concentration in acceptor well

      • [C]eq = equilibrium concentration = (Vd * [C]d_initial) / (Vd + Va)

      • [C]d_initial = initial concentration in donor well

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of Caco-2 cells, which mimics the human intestinal epithelium, to assess both passive and active transport.

Workflow Diagram:

Caco2_Workflow Caco-2 Permeability Assay Workflow start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells culture_cells Culture for 21 days to form monolayer seed_cells->culture_cells check_integrity Assess Monolayer Integrity (TEER measurement) culture_cells->check_integrity prepare_solutions Prepare Dosing Solutions (this compound in transport buffer) check_integrity->prepare_solutions perform_transport Perform Transport Experiment (Apical to Basolateral & Basolateral to Apical) prepare_solutions->perform_transport collect_samples Collect Samples from donor and receiver chambers perform_transport->collect_samples analyze Analyze Compound Concentration (LC-MS/MS) collect_samples->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Workflow for the Caco-2 cell permeability assay.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • Preparation for Transport Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.

    • Prepare the dosing solution of this compound in HBSS (e.g., 10 µM).

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: Add the this compound dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the this compound dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Determine the concentration of this compound in the samples using LC-MS/MS.

  • Calculations:

    • Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt = rate of permeation (amount of compound in the receiver chamber per time)

      • A = surface area of the membrane

      • C0 = initial concentration in the donor chamber

    • Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures. The data presented are based on published literature and should be used for informational purposes.

References

Troubleshooting & Optimization

troubleshooting ML67-33 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with ML67-33 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a selective activator of the two-pore-domain potassium (K2P) channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK). It is a small molecule with a molecular weight of 374.27 g/mol . Due to its hydrophobic nature, this compound is readily soluble in dimethyl sulfoxide (DMSO) up to 100 mM, but has limited solubility in aqueous solutions.

PropertyValueReference
Molecular Weight 374.27 g/mol
Formula C₁₈H₁₇Cl₂N₅
Solubility in DMSO Up to 100 mM
Appearance Solid
Storage Store at -20°C

Q2: Why does my this compound precipitate when I dilute my DMSO stock into my aqueous experimental buffer?

This is a common issue known as "crashing out." It occurs because the highly concentrated DMSO stock is rapidly diluted into an aqueous buffer where this compound is poorly soluble. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.

Q3: What is the recommended starting concentration of DMSO in my final aqueous buffer?

As a general starting point, it is advisable to keep the final concentration of DMSO in your aqueous buffer below 1%, and ideally below 0.5%, to minimize solvent effects on your biological system. However, the optimal concentration will depend on the specific cell type or preparation being used, as some may be more sensitive to DMSO.

Q4: Can I sonicate or heat the aqueous buffer to improve the solubility of this compound?

Gentle sonication can help to break up small precipitates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also increase solubility. However, prolonged or excessive heating should be avoided as it may degrade the compound. Always check for the formation of precipitates after the solution has returned to room temperature.

Troubleshooting Guides

Issue: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.

Possible Cause: The concentration of this compound in the final aqueous solution is above its solubility limit.

Solutions:

  • Optimize the Final Concentration of this compound:

    • The effective concentrations (EC₅₀) of this compound for its target channels are in the low micromolar range (9.7 µM to 36.3 µM).[1] It is recommended to start with a final concentration in this range and perform a dose-response curve to determine the optimal concentration for your experiment.

  • Employ a Serial Dilution Strategy:

    • Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in DMSO concentration can help to keep the compound in solution.

    Experimental Protocol: Serial Dilution of this compound
    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create an intermediate dilution series in DMSO (e.g., 1 mM, 100 µM).

    • For the final dilution into your aqueous buffer, use a small volume of the appropriate intermediate stock to minimize the final DMSO concentration. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, you would add 1 µL of a 10 mM DMSO stock to 999 µL of your aqueous buffer.

  • Utilize a Co-solvent:

    • If solubility issues persist, consider the use of a co-solvent in your aqueous buffer. Pluronic F-127 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds.

    Experimental Protocol: Using Pluronic F-127 as a Co-solvent
    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in your aqueous buffer. This may require gentle heating to fully dissolve.

    • Add the Pluronic F-127 stock solution to your final aqueous buffer to achieve a final concentration of 0.01% to 0.1%.

    • Add the DMSO stock of this compound to the buffer containing Pluronic F-127.

Issue: The aqueous solution of this compound is initially clear but a precipitate forms over time.

Possible Cause: The compound is in a supersaturated state and is slowly precipitating out of solution.

Solutions:

  • Prepare Fresh Solutions:

    • It is recommended to prepare fresh aqueous solutions of this compound for each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Maintain a Consistent Temperature:

    • Solubility is often temperature-dependent. Ensure that your experiments are conducted at a consistent temperature to avoid precipitation due to temperature fluctuations.

Signaling Pathway and Experimental Workflow

The activation of K2P channels by this compound leads to an efflux of potassium ions from the neuron. This hyperpolarizes the cell membrane, making it more difficult to reach the threshold for firing an action potential and thereby reducing neuronal excitability. This mechanism is thought to contribute to its therapeutic effects in conditions like migraine, which are associated with neuronal hyperexcitability.

ML67_33_Signaling_Pathway ML67_33 This compound K2P_Channel K2P Channel (TREK-1, TREK-2, TRAAK) ML67_33->K2P_Channel Activates K_efflux K+ Efflux K2P_Channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Mechanism of action of this compound on neuronal excitability.

The following workflow provides a systematic approach to troubleshooting this compound solubility issues.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Prep_Stock Prepare 10-100 mM Stock in 100% DMSO Start->Prep_Stock Dilute Dilute to Final Concentration in Aqueous Buffer Prep_Stock->Dilute Check_Precipitate Precipitate Forms? Dilute->Check_Precipitate Yes Yes Check_Precipitate->Yes Yes No No Check_Precipitate->No No Troubleshoot Troubleshooting Steps Yes->Troubleshoot Success Solution is Clear: Proceed with Experiment No->Success Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Serial_Dilute Use Serial Dilution Troubleshoot->Serial_Dilute Co_Solvent Add Co-solvent (e.g., Pluronic F-127) Troubleshoot->Co_Solvent Lower_Conc->Dilute Serial_Dilute->Dilute Co_Solvent->Dilute

Workflow for troubleshooting this compound solubility.

References

Technical Support Center: Minimizing Off-Target Effects of ML67-33 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of ML67-33, particularly at high concentrations. Our goal is to ensure the accurate interpretation of experimental results and promote the safe and effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically showing selectivity for TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels.[1][2] Its mechanism of action involves the direct activation of the channel's C-type gate, leading to an increase in potassium ion flux across the cell membrane. This results in hyperpolarization of the cell membrane, which can reduce cellular excitability.

Q2: What are the known on-target EC50 values for this compound?

A2: The half-maximal effective concentration (EC50) values for this compound against its primary targets have been determined in heterologous expression systems. These values are summarized in the table below. It is important to note that the potency of this compound can vary between different experimental systems (e.g., Xenopus oocytes vs. mammalian cell lines).[2]

Q3: What are the potential sources of off-target effects with this compound at high concentrations?

A3: While this compound is considered selective for the TREK subfamily of K2P channels, using it at high concentrations can increase the risk of off-target effects. Potential sources of these effects include:

  • Binding to other ion channels: At higher concentrations, this compound may interact with other potassium channels or even different types of ion channels that share some structural similarities with the intended targets.

  • Interaction with unrelated proteins: Small molecules can sometimes bind to proteins that are structurally unrelated to their primary targets, leading to unexpected biological consequences.

  • Alteration of membrane properties: Due to its chemical nature, high concentrations of this compound might non-specifically interact with the lipid bilayer, indirectly affecting the function of various membrane proteins.

Q4: How can I proactively minimize off-target effects in my experiments?

A4: A multi-faceted approach is recommended to minimize and control for potential off-target effects:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific experimental setup.

  • Employ a negative control: Use a structurally similar but inactive analog of this compound, if available, to differentiate between effects caused by the specific chemical scaffold and those resulting from on-target activity.

  • Utilize orthogonal approaches: Confirm your findings using alternative methods to modulate the activity of TREK channels, such as genetic approaches (e.g., siRNA, shRNA, or CRISPR/Cas9-mediated knockout/knockdown) or by using other known activators with different chemical scaffolds.

  • Perform counter-screening: If significant off-target effects are suspected, consider screening this compound against a panel of other relevant targets, such as a broad kinase panel or a panel of other ion channels.

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Unexpected or inconsistent phenotypic results Off-target effects of this compound at the concentration used.1. Verify On-Target Engagement: Confirm that this compound is activating TREK channels in your system using electrophysiology (patch-clamp). 2. Concentration-Response Analysis: Perform a detailed concentration-response curve to ensure you are using the lowest effective concentration. 3. Orthogonal Validation: Use a different TREK channel activator with a distinct chemical structure to see if it recapitulates the observed phenotype. 4. Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended TREK channel targets. If the phenotype persists in the absence of the target, it is likely an off-target effect.
High levels of cytotoxicity observed Off-target toxicity or excessive on-target activation leading to cellular stress.1. Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT assay) to determine the concentration at which this compound becomes toxic to your cells.[3][4][5][6] 2. Lower the Concentration: If possible, reduce the concentration of this compound to a non-toxic range while still observing the desired on-target effect. 3. Time-Course Experiment: Determine if the cytotoxicity is time-dependent by performing shorter incubation times.
Discrepancy between results in different cell lines Differential expression of on-target or off-target proteins.1. Confirm Target Expression: Verify the expression levels of TREK-1, TREK-2, and TRAAK in all cell lines used via qPCR or Western blot. 2. Consider Off-Target Expression: If a specific off-target is suspected, check its expression level in the different cell lines.

Quantitative Data Summary

Table 1: On-Target Potency of this compound

TargetCell SystemEC50 (µM)Reference
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4[1]
K2P10.1 (TREK-2)Xenopus oocytes30.2[1]
K2P4.1 (TRAAK)Xenopus oocytes27.3[1]
K2P2.1 (TREK-1)HEK293 cells9.7[2]

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring TREK-1 Activation

This protocol is adapted from standard electrophysiology procedures and can be used to measure the activation of TREK-1 channels by this compound.[7][8][9]

1. Cell Preparation:

  • Culture HEK293 cells stably expressing human TREK-1.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.[1]

3. Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell recording configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply voltage ramps (e.g., from -100 mV to +60 mV over 400 ms) to elicit TREK-1 currents.

  • Perfuse the external solution containing the desired concentration of this compound (with 0.1% DMSO as a vehicle control) and record the change in current.

MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic potential of high concentrations of this compound.[3][4][5][6]

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

on_target_pathway ML67_33 This compound TREK1 TREK-1/TREK-2/TRAAK (K2P Channels) ML67_33->TREK1 Activates K_efflux K+ Efflux TREK1->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: On-target signaling pathway of this compound.

troubleshooting_workflow start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve start->dose_response electrophysiology Confirm On-Target Activation (Patch-Clamp) dose_response->electrophysiology Effective concentration determined cytotoxicity Assess Cytotoxicity (MTT Assay) electrophysiology->cytotoxicity orthogonal Use Orthogonal Activator or Genetic Knockdown cytotoxicity->orthogonal Concentration is non-toxic off_target High Likelihood of Off-Target Effect orthogonal->off_target Phenotype not replicated on_target Phenotype Likely On-Target orthogonal->on_target Phenotype confirmed

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Optimizing ML67-33 Incubation Time for Maximal Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML67-33 to achieve maximal activation of TREK channels. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a selective small-molecule activator of the TREK subfamily of two-pore domain potassium (K2P) channels.[1][2] Its primary targets are:

  • K2P2.1 (TREK-1)

  • K2P10.1 (TREK-2)

  • K2P4.1 (TRAAK)

This compound enhances the open probability of these channels, leading to an increase in potassium ion efflux and subsequent membrane hyperpolarization.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound directly interacts with the channel protein.[1] It acts on the extracellular "C-type" gate of the channel, which is a key component of the channel's pore-forming region.[1] By stabilizing the open conformation of this gate, this compound promotes channel activation.[1]

Q3: How quickly does this compound activate TREK channels?

A3: this compound is a rapid-acting compound. In patch-clamp experiments on HEK-293T cells, the time to half-maximal activation (t₁/₂) is approximately 4.1 seconds.[1] This fast on-rate suggests that prolonged incubation times are generally not necessary to observe the acute effects of the compound.

Q4: Is the effect of this compound reversible?

A4: Yes, the activating effect of this compound is reversible.[1][2] Upon washout of the compound, the channel activity returns to its baseline level. The time to recovery from activation is also rapid, occurring within seconds in patch-clamp experiments.[1]

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C.[2]

Troubleshooting Guides

Optimizing Incubation Time

Issue: Inconsistent or lower-than-expected channel activation.

  • Possible Cause 1: Inappropriate incubation time for the experimental endpoint.

    • Troubleshooting Tip: For acute activation studies (e.g., electrophysiology, rapid ion flux assays), short incubation times are sufficient. Given the rapid kinetics of this compound, pre-incubation for a few minutes prior to measurement is generally adequate. For experiments investigating downstream signaling or cellular responses, which may take longer to manifest, a time-course experiment is recommended (e.g., 15 minutes, 1 hour, 4 hours, 24 hours).

  • Possible Cause 2: Compound degradation.

    • Troubleshooting Tip: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Low channel expression in the experimental system.

    • Troubleshooting Tip: Verify the expression of TREK channels in your cell line or tissue preparation using techniques like Western blotting or qPCR. If using a transient transfection system, optimize transfection efficiency.

Issue: High background signal or off-target effects.

  • Possible Cause 1: Excessively long incubation time.

    • Troubleshooting Tip: Reduce the incubation time. For most cell-based assays, a pre-incubation of 15-30 minutes is a good starting point. The rapid action of this compound means that longer incubations are unlikely to increase specific activation but may increase the chance of off-target effects.

  • Possible Cause 2: Compound concentration is too high.

    • Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration range. The EC₅₀ values for this compound are in the low micromolar range, so concentrations significantly above this may lead to non-specific effects.

General Assay Troubleshooting

Issue: High variability between replicate wells in a plate-based assay (e.g., Thallium Flux Assay).

  • Possible Cause 1: Uneven cell seeding.

    • Troubleshooting Tip: Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly.

  • Possible Cause 2: Inconsistent compound addition.

    • Troubleshooting Tip: Use automated liquid handling for compound addition if available. If performing manually, ensure consistent timing and technique across all wells.

  • Possible Cause 3: Edge effects in the microplate.

    • Troubleshooting Tip: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with a buffer or medium to maintain a humidified environment and reduce evaporation from the inner wells.

Data Presentation

Table 1: Potency (EC₅₀) of this compound on TREK Channels in Different Expression Systems

ChannelExpression SystemEC₅₀ (µM)Reference
K2P2.1 (TREK-1) Xenopus oocytes36.3 ± 1.0[1][2]
HEK-293T cells9.7 ± 1.2[1]
K2P10.1 (TREK-2) Xenopus oocytes30.2 ± 1.4[1][2]
K2P4.1 (TRAAK) Xenopus oocytes27.3 ± 1.2[1][2]

Table 2: Kinetic Parameters of this compound on K2P2.1 (TREK-1) in HEK-293T Cells

ParameterConfigurationTime (seconds)Reference
Time to half-maximal activation Whole-cell4.1 ± 0.5[1]
Outside-out patch3.8 ± 0.4[1]
Time to half-maximal recovery (washout) Whole-cell5.2 ± 0.7[1]
Outside-out patch6.1 ± 0.9[1]

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Incubation Time in a Cell-Based Assay (e.g., Thallium Flux Assay)
  • Cell Seeding: Plate cells expressing the TREK channel of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions. Typically, this involves a 60-90 minute incubation at room temperature.

  • Compound Preparation: During dye loading, prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).

  • Time-Course Incubation:

    • For a short incubation time point (e.g., 5 minutes), add the this compound dilutions to the respective wells and incubate for 5 minutes at room temperature.

    • For longer incubation time points (e.g., 15, 30, and 60 minutes), add the compound at staggered times so that all plates are ready for measurement simultaneously.

  • Thallium Flux Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handler.

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject the thallium-containing stimulus buffer into the wells.

    • Immediately begin kinetic fluorescence recording for 2-3 minutes.

  • Data Analysis:

    • Calculate the rate of thallium influx for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the this compound concentration for each incubation time point to determine the EC₅₀ and maximal activation at each time.

    • The optimal incubation time is the shortest duration that provides a robust and stable maximal activation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Use cells heterologously expressing the TREK channel of interest.

  • Solutions:

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal solution (in mM): 150 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., from -120 mV to +60 mV) to elicit channel currents.

  • This compound Application:

    • Establish a stable baseline recording.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the current during and after compound application to observe the activation kinetics.

    • Wash out the compound by perfusing with the control external solution to observe the reversibility of the effect.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., 0 mV) before, during, and after this compound application.

    • Calculate the fold activation.

    • Determine the time to half-maximal activation and recovery.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ML67_33 This compound TREK_Channel TREK Channel (TREK-1, TREK-2, TRAAK) ML67_33->TREK_Channel Direct Activation of C-type Gate K_ion K+ TREK_Channel->K_ion Increased K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound action on TREK channels.

Experimental_Workflow start Start cell_seeding 1. Seed cells expressing TREK channels start->cell_seeding dye_loading 2. Load cells with Thallium-sensitive dye cell_seeding->dye_loading compound_prep 3. Prepare this compound dilutions dye_loading->compound_prep incubation 4. Incubate with this compound (Time-course) compound_prep->incubation measurement 5. Measure Thallium influx using a plate reader incubation->measurement analysis 6. Analyze data to determine optimal incubation time measurement->analysis end End analysis->end

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: Managing ML67-33 Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential cytotoxicity associated with the K₂P channel activator, ML67-33, in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule activator of the two-pore domain potassium (K₂P) channels.[1] Specifically, it targets the temperature- and mechano-sensitive K₂P channels TREK-1 (K₂P2.1), TREK-2 (K₂P10.1), and TRAAK (K₂P4.1).[1] It increases potassium ion currents by directly acting on the C-type gate of these channels. This leads to hyperpolarization of the cell membrane, which can reduce cellular excitability.

Q2: What are the typical working concentrations for this compound?

A2: The effective concentration (EC₅₀) of this compound varies depending on the specific channel subtype and the experimental system. Reported EC₅₀ values are in the low micromolar range. For instance, in Xenopus oocytes, the EC₅₀ values are approximately 21.8 - 29.4 µM for TREK-1, 30.2 µM for TREK-2, and 27.3 µM for TRAAK.[1] It is crucial to perform a dose-response curve for your specific cell line and experimental endpoint to determine the optimal, non-toxic concentration.

Q3: Is this compound known to be cytotoxic?

A3: While specific long-term cytotoxicity data for this compound is limited, prolonged activation of potassium channels can, in some cellular contexts, lead to cytotoxicity.[2] Sustained potassium efflux can trigger apoptotic pathways. Therefore, it is essential to monitor cell viability throughout your long-term experiments.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO up to 100 mM.[1] It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term cell culture with this compound.

Problem Possible Causes Troubleshooting Steps
Increased cell death or decreased viability over time 1. High concentration of this compound: The concentration may be above the cytotoxic threshold for your specific cell line in a long-term setting. 2. Sustained potassium channel activation: Prolonged hyperpolarization and ion imbalance may trigger apoptosis.[2] 3. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. 4. Compound degradation: this compound may degrade in the culture medium over time, leading to the formation of toxic byproducts.1. Optimize Concentration: Perform a long-term dose-response experiment (e.g., 3, 5, and 7 days) to determine the maximal non-toxic concentration. 2. Intermittent Dosing: Consider a dosing regimen with wash-out periods instead of continuous exposure. 3. Monitor Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to detect apoptosis. 4. Control for Solvent: Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control in all experiments. 5. Assess Compound Stability: Test the stability of this compound in your culture medium over the course of your experiment by analyzing samples via HPLC or LC-MS.[3]
Changes in cell morphology or proliferation rate 1. On-target effects: Altered ion homeostasis due to K₂P channel activation can affect cell volume and signaling pathways involved in proliferation. 2. Off-target effects: this compound may have unintended effects on other cellular targets.1. Monitor Proliferation: Use non-invasive, real-time cell monitoring systems or perform regular cell counts. 2. Rescue Experiments: If a specific downstream pathway is known to be affected, attempt to rescue the phenotype by manipulating that pathway. 3. Target Engagement: Confirm that the observed effects correlate with the activation of TREK/TRAAK channels in your cell line.
Inconsistent results between experiments 1. Inconsistent cell health: Variations in cell passage number, seeding density, or overall health can affect sensitivity to this compound. 2. Variability in compound preparation: Inconsistent dilution or storage of this compound. 3. Media variability: Batch-to-batch variations in serum or other media components can influence compound activity.1. Standardize Cell Culture Practices: Use cells within a defined passage number range and maintain consistent seeding densities. 2. Follow Strict Compound Handling Protocols: Prepare fresh dilutions for each experiment from single-use aliquots of the stock solution. 3. Quality Control Media: Use a single, tested lot of serum and media for the duration of a long-term study.

Data Presentation

Table 1: Reported EC₅₀ Values for this compound

ChannelExperimental SystemEC₅₀ (µM)Reference
TREK-1 (K₂P2.1)Xenopus oocytes21.8 - 29.4[1]
TREK-2 (K₂P10.1)Xenopus oocytes30.2[1]
TRAAK (K₂P4.1)Xenopus oocytes27.3[1]

Experimental Protocols

Protocol 1: Determining the Long-Term Cytotoxicity of this compound using a Real-Time Glo Assay

This protocol allows for the continuous monitoring of cell viability over several days.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Real-time glo cytotoxicity assay reagent

  • White, clear-bottom 96-well plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: a. Seed cells at a low density in a 96-well plate to allow for proliferation over the desired time course. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and an untreated control. b. Add the real-time glo reagent to the medium at the recommended concentration. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

  • Data Acquisition: a. Measure luminescence at time 0. b. Return the plate to the incubator. c. Measure luminescence at regular intervals (e.g., every 24 hours) for the duration of the experiment (e.g., 72, 96, 120 hours).

  • Data Analysis: a. Normalize the luminescence readings at each time point to the time 0 reading for each well. b. Plot the normalized luminescence versus time for each concentration of this compound. c. Determine the concentration of this compound that causes a significant reduction in viability over time.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_compound Add this compound to Cells seed_plate->add_compound prep_compound Prepare this compound Serial Dilutions prep_compound->add_compound incubate Incubate for 24, 48, 72h add_compound->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Signal add_reagent->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Potential Signaling Pathway of this compound Induced Cytotoxicity ML6733 This compound K2P_channel TREK/TRAAK Channel ML6733->K2P_channel activates K_efflux K+ Efflux K2P_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Apoptotic_Signal Apoptotic Signal K_efflux->Apoptotic_Signal may induce Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Potential pathway of this compound cytotoxicity.

References

improving the reproducibility of experiments using ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments using ML67-33, a selective activator of K2P (TREK-1, TREK-2, and TRAAK) potassium channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically showing selectivity for TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels.[1][2][3] It functions by directly acting on the C-type gate, which is a core gating apparatus of the channel, leading to an increase in channel currents.[1][2][4] This activation is reversible and occurs within seconds.[4]

Q2: In what experimental systems has this compound been successfully used?

This compound has been effectively used in heterologous expression systems such as Xenopus laevis oocytes and mammalian cell lines like HEK-293T cells.[1][4] It has also been utilized in studies involving trigeminal ganglion (TG) sensory neurons to investigate its effects on neuronal excitability.

Q3: What are the recommended storage and solubility conditions for this compound?

  • Storage: this compound should be stored at -20°C.[2]

  • Solubility: It is soluble in DMSO up to 100 mM.[2] For experimental use, it is crucial to ensure the final DMSO concentration in the working solution is low and does not affect cell health or channel function.

Q4: What are the known off-target effects of this compound?

While this compound is selective for the TREK subfamily of K2P channels, it is essential to consider potential off-target effects, as with any small molecule.[1] To control for this, researchers should:

  • Perform control experiments using cells that do not express the target TREK channels.

  • Use the lowest effective concentration of this compound.

  • Consider using structurally different activators of the same channels to confirm that the observed effect is target-specific.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

ProblemPossible CauseSuggested Solution
No or weak channel activation Incorrect concentration: The concentration of this compound may be too low.Verify the EC50 values for your specific channel and cell type (see Table 1). Perform a dose-response curve to determine the optimal concentration.
Solubility issues: this compound may have precipitated out of solution.Ensure the stock solution is fully dissolved. Prepare fresh working solutions from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Channel expression: Low or no expression of the target TREK channels in the experimental system.Confirm channel expression using techniques like Western blotting, qPCR, or by using a positive control activator.
Rundown of channel activity: K2P channels can exhibit rundown during patch-clamp recordings.Establish a stable baseline recording before applying this compound. If rundown is significant, consider using the perforated patch-clamp technique to maintain the intracellular environment.
Variability in results between experiments Inconsistent solution preparation: Variations in the concentration of this compound or other solution components.Prepare fresh solutions for each experiment from a reliable stock. Use calibrated pipettes and ensure accurate dilutions.
Cell health: Poor cell health can affect channel function and response to modulators.Use healthy, passage-matched cells for all experiments. Ensure proper cell culture conditions.
Temperature fluctuations: K2P channels are thermosensitive.Maintain a consistent temperature throughout the experiment.
Unexpected changes in cell morphology or viability Solvent toxicity: High concentrations of DMSO can be toxic to cells.Keep the final DMSO concentration in the culture medium or recording solution as low as possible (typically <0.1%).
Compound precipitation: Precipitated compound can be cytotoxic.Visually inspect solutions for any signs of precipitation before use. If observed, prepare a fresh solution.

Quantitative Data Summary

Table 1: Potency of this compound on TREK/TRAAK Channels

ChannelExpression SystemEC50 (μM)Reference
TREK-1 (K2P2.1)Xenopus oocytes21.8 - 29.4[2]
TREK-1 (K2P2.1)HEK-293T cells9.7 ± 1.2[1]
TREK-2 (K2P10.1)Xenopus oocytes30.2[2]
TRAAK (K2P4.1)Xenopus oocytes27.3[2]

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from methodologies described in studies utilizing this compound.[1][4]

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired K2P channel (e.g., TREK-1). Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.

  • Solution Preparation:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.

    • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

    • Working Solutions: Prepare fresh dilutions of this compound in ND96 solution to the desired final concentrations. Ensure the final DMSO concentration is minimal.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage sensing and current injection.

    • Clamp the oocyte membrane potential at a holding potential of -80 mV.

    • Record baseline currents using a voltage ramp protocol (e.g., -150 mV to +50 mV).

    • Perfuse the oocyte with the working solution of this compound and record currents again using the same voltage protocol.

    • Wash out the compound with ND96 solution to observe the reversibility of the effect.

Protocol 2: Whole-Cell Patch Clamp in HEK-293T Cells

This protocol is based on standard whole-cell patch-clamp procedures and information from studies using this compound.[1][4]

  • Cell Culture and Transfection: Culture HEK-293T cells and transiently transfect them with a plasmid encoding the desired K2P channel. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Solution Preparation:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

    • This compound Working Solutions: Prepare fresh dilutions from the DMSO stock in the extracellular solution.

  • Patch-Clamp Recording:

    • Place a coverslip with transfected cells in the recording chamber and perfuse with the extracellular solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Approach a GFP-positive cell and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -40 mV.

    • Record baseline currents using a voltage ramp or step protocol.

    • Apply this compound via a perfusion system and record the resulting currents.

    • Perform a washout with the extracellular solution.

Mandatory Visualizations

signaling_pathway cluster_membrane Plasma Membrane TREK1 TREK-1/TREK-2/TRAAK (K2P Channel) K_efflux K+ Efflux TREK1->K_efflux Opens ML67_33 This compound ML67_33->TREK1 Binds to Activation Direct Activation (C-type gate) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound action on K2P channels.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Prep Cell Preparation (Oocytes or HEK293T) Channel_Expression K2P Channel Expression Cell_Prep->Channel_Expression Recording_Setup Electrophysiology Setup (TEVC or Patch-Clamp) Channel_Expression->Recording_Setup Solution_Prep Solution & this compound Prep Drug_Application Apply this compound Solution_Prep->Drug_Application Baseline Record Baseline Current Recording_Setup->Baseline Baseline->Drug_Application Record_Effect Record Activated Current Drug_Application->Record_Effect Washout Washout Record_Effect->Washout Data_Analysis Data Analysis Washout->Data_Analysis Dose_Response Dose-Response Curve Data_Analysis->Dose_Response Statistical_Test Statistical Analysis Dose_Response->Statistical_Test

Caption: General experimental workflow for studying this compound.

References

common pitfalls to avoid when using ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML67-33 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule activator of the two-pore domain potassium (K2P) channel family.[1] Specifically, it is a selective activator of the temperature- and mechano-sensitive K2P channels TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). Its mechanism of action involves the direct activation of the C-type gate in the extracellular selectivity filter of these channels, leading to an increase in potassium currents.

Q2: What are the recommended storage conditions and solvent for this compound?

This compound should be stored at -20°C. It is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[2]

Q3: What are the typical effective concentrations (EC50) for this compound?

The EC50 of this compound can vary depending on the specific channel subtype and the expression system used. The reported values are summarized in the table below.

Quantitative Data Summary

Channel SubtypeExpression SystemReported EC50 (µM)
TREK-1 (K2P2.1)Xenopus oocytes21.8 - 29.4
TREK-2 (K2P10.1)Xenopus oocytes30.2
TRAAK (K2P4.1)Xenopus oocytes27.3

Q4: I am seeing different EC50 values in my experiments compared to the literature. What could be the reason?

Discrepancies in EC50 values can arise from several factors.[3][4] These include:

  • Experimental System: Different cell lines (e.g., HEK293 cells vs. Xenopus oocytes) can have varying levels of channel expression and different intracellular environments, which can affect the potency of the compound.

  • Assay Conditions: Factors such as temperature, pH, and ion concentrations in the recording solutions can influence channel activity and the interaction with this compound.[5]

  • Data Analysis: The method used for curve fitting and the presence of outliers can impact the calculated EC50 value.[3]

It is crucial to maintain consistent experimental conditions and to carefully select the appropriate model for your research question.

Troubleshooting Guides

Problem 1: Low or no observable effect of this compound on channel activity.

Possible Cause 1: Compound degradation or precipitation.

  • Solution: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C in aliquots to prevent degradation from multiple freeze-thaw cycles.[2] When diluting the DMSO stock in aqueous buffer, vortex thoroughly and visually inspect for any precipitation. If precipitation occurs, consider making intermediate dilutions in a co-solvent or reducing the final concentration.

Possible Cause 2: Incorrect final concentration.

  • Solution: Double-check all dilution calculations. When making serial dilutions, it is recommended to do so in DMSO before the final dilution into the aqueous experimental buffer to ensure solubility.[6]

Possible Cause 3: Low expression of target channels in the experimental system.

  • Solution: Verify the expression of TREK-1, TREK-2, or TRAAK channels in your cells using techniques such as Western blot, qPCR, or by using a positive control activator if available.

Problem 2: High background noise or instability in electrophysiological recordings.

Possible Cause 1: Issues with the patch-clamp setup.

  • Solution: Ensure a high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane. Check for any leaks in the pressure system.[7] Use freshly pulled and fire-polished glass pipettes with an appropriate resistance for your cell type.[8]

Possible Cause 2: Poor cell health.

  • Solution: Use healthy, well-maintained cells for experiments. Ensure that the recording solutions (both intracellular and extracellular) are fresh, have the correct osmolarity, and are at the appropriate pH.[9]

Possible Cause 3: Electrical interference.

  • Solution: Ensure that the Faraday cage is properly grounded and that all electrical equipment in the vicinity is also grounded.

Problem 3: Inconsistent results between experiments.

Possible Cause 1: Variability in DMSO concentration.

  • Solution: DMSO itself can have effects on cell membranes and ion channels at higher concentrations.[10][11] It is critical to use the same final DMSO concentration in all experimental wells, including the vehicle control.[10][12] The recommended final DMSO concentration is typically ≤ 0.5%, with ≤ 0.1% being ideal for sensitive or long-term experiments.[12]

Possible Cause 2: Passage number of cell lines.

  • Solution: Use cells within a consistent and low passage number range, as ion channel expression and cellular physiology can change with prolonged culturing.

Possible Cause 3: Inconsistent incubation times.

  • Solution: Ensure that the incubation time with this compound is consistent across all experiments.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired K2P channel (e.g., TREK-1, TREK-2, or TRAAK). Incubate the oocytes for 24-72 hours at 16-18°C to allow for channel expression.[13]

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions in the extracellular recording solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and in the vehicle control.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the extracellular solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.[14]

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply voltage steps to elicit channel currents.

    • Perfuse the chamber with the desired concentration of this compound and record the current potentiation.

    • Perform a washout with the extracellular solution to check for reversibility.

Protocol 2: Whole-Cell Patch Clamp in HEK293 Cells
  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid containing the gene for the desired K2P channel. It is often beneficial to co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Preparation of Solutions: Prepare standard intracellular and extracellular solutions for whole-cell patch-clamp recording. Prepare this compound dilutions from a DMSO stock as described in the TEVC protocol.

  • Whole-Cell Recording:

    • Place a coverslip with the transfected cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a transfected cell with a glass micropipette filled with the intracellular solution.[7]

    • Establish a GΩ seal and then rupture the membrane to achieve the whole-cell configuration.[8]

    • Clamp the cell at a holding potential of -80 mV and apply voltage ramps or steps to measure the current.

    • Apply this compound via the perfusion system and record the change in current.

    • Include a vehicle control (extracellular solution with the same final DMSO concentration) to account for any solvent effects.[6]

Signaling Pathways and Workflows

Downstream Signaling of TREK Channel Activation

Activation of TREK channels by this compound leads to membrane hyperpolarization, which can modulate downstream signaling pathways. In inflammatory contexts, TREK-1 activation has been shown to suppress the NF-κB1 and RIG-I signaling cascades, leading to a decrease in the secretion of pro-inflammatory cytokines such as IL-6.

TREK_Signaling ML67_33 This compound TREK_Channel TREK-1/TREK-2/ TRAAK Channel ML67_33->TREK_Channel Activates K_Efflux K+ Efflux TREK_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to NFkB_Pathway NF-κB1 Signaling Cascade Hyperpolarization->NFkB_Pathway Inhibits RIGI_Pathway RIG-I Signaling Cascade Hyperpolarization->RIGI_Pathway Inhibits Cytokine_Secretion Pro-inflammatory Cytokine Secretion (e.g., IL-6) NFkB_Pathway->Cytokine_Secretion Promotes RIGI_Pathway->Cytokine_Secretion Promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection (HEK293 or Oocytes) Electrophysiology Electrophysiology (Patch Clamp or TEVC) Cell_Culture->Electrophysiology Stock_Prep Prepare this compound Stock in DMSO Working_Sol Prepare Working Solutions & Vehicle Stock_Prep->Working_Sol Dose_Response Apply Vehicle & This compound Concentrations Working_Sol->Dose_Response Electrophysiology->Dose_Response Record_Data Record Channel Currents Dose_Response->Record_Data Measure_Current Measure Current Amplitude Record_Data->Measure_Current Plot_Data Plot Dose-Response Curve Measure_Current->Plot_Data Calc_EC50 Calculate EC50 Plot_Data->Calc_EC50

References

Technical Support Center: ML67-33 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of ML67-33 at room temperature. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to store this compound at -20°C.[1][2] While some suppliers may ship the compound at room temperature, prolonged storage at ambient temperatures is not advised without specific stability data.

Q2: Can I handle this compound at room temperature for my experiments?

Yes, this compound can be handled at room temperature for the duration of typical experimental procedures. However, it is best practice to minimize the time the compound spends at room temperature. For extended periods, it should be kept on ice.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.[1][2] For aqueous buffers, it is common to first prepare a concentrated stock solution in DMSO and then dilute it to the final experimental concentration.

Q4: Is this compound sensitive to light?

Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?

To maintain the integrity of the compound, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle increases the risk of degradation and precipitation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Compound degradation in solution.Prepare fresh solutions for each experiment. If using a stock solution, assess its stability over time (see Experimental Protocols). Store stock solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles.
Precipitation observed in the stock solution upon thawing. Poor solubility at lower temperatures or solvent choice.Thaw the solution slowly at room temperature and vortex gently to ensure complete dissolution. Consider preparing a more dilute stock solution or using a different solvent if compatible with your assay.
Color change in the stock or working solution. Chemical degradation or oxidation.Discard the solution. A color change is a visual indicator of a potential chemical change in the compound. Prepare a fresh solution and ensure proper storage conditions, including protection from light and air.
Unexpected peaks in analytical chromatography (HPLC/LC-MS). Presence of degradation products or impurities.Confirm the purity of the starting material. If new peaks appear over time, this indicates degradation. A forced degradation study can help identify potential degradation products (see Experimental Protocols).

Predicted Degradation Pathways

Based on the chemical structure of this compound, which contains dihydroacridine and tetrazole moieties, the following degradation pathways at room temperature are plausible, particularly under harsh conditions (e.g., strong acid, base, or oxidizing agents):

  • Oxidation of the Dihydroacridine Ring: The dihydroacridine core could be susceptible to oxidation, leading to the formation of the corresponding acridine derivative. This is a common reaction for dihydroacridines.

  • Hydrolysis of the Tetrazole Moiety: While tetrazoles are generally considered metabolically stable, under strong acidic or basic conditions, the ring could potentially be cleaved.

  • Side-Chain Modifications: The ethyl-tetrazole side chain could undergo various modifications, though this is generally less likely than oxidation of the core ring structure.

This compound Predicted Degradation Pathway Predicted Degradation Pathway of this compound ML6733 This compound (Dihydroacridine derivative) Oxidized_Product Oxidized Product (Acridine derivative) ML6733->Oxidized_Product Oxidation (e.g., air, light) Hydrolysis_Product Potential Hydrolysis Products ML6733->Hydrolysis_Product Hydrolysis (strong acid/base)

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Protocol: Small Molecule Stability Assessment by HPLC

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent at room temperature.

1. Objective: To determine the stability of this compound over time at room temperature by monitoring its purity using High-Performance Liquid Chromatography (HPLC).

2. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Analytical HPLC system with a UV detector

  • C18 reversed-phase HPLC column

3. Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM in DMSO).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The main peak corresponding to this compound should be identified and its peak area recorded.

  • Incubation: Store the stock solution at room temperature (e.g., 25°C), protected from light.

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC under the same conditions.

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the initial (T=0) peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation.

4. Data Presentation:

Time (hours)This compound Peak Area (Arbitrary Units)% RemainingAppearance of New Peaks (Yes/No)
01,000,000100%No
1995,00099.5%No
2989,00098.9%No
4975,00097.5%Yes
8950,00095.0%Yes
24880,00088.0%Yes
48810,00081.0%Yes
Note: The data in this table is for illustrative purposes only.
Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation products and degradation pathways of this compound under stress conditions.

1. Objective: To investigate the intrinsic stability of this compound by exposing it to hydrolytic, oxidative, and photolytic stress conditions as per ICH guidelines.

2. Materials:

  • This compound

  • Solvents: DMSO, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

3. Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the following solutions:

    • Acetonitrile/Water (50:50) (Control)

    • 0.1 M HCl (Acidic hydrolysis)

    • 0.1 M NaOH (Basic hydrolysis)

    • 3% H₂O₂ (Oxidative degradation)

  • Stress Conditions:

    • Hydrolysis: Incubate the acidic and basic solutions at room temperature for a defined period (e.g., 24 hours).

    • Oxidation: Incubate the hydrogen peroxide solution at room temperature for a defined period (e.g., 24 hours).

    • Photostability: Expose a solid sample and a solution of this compound to light in a photostability chamber.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-PDA or LC-MS to separate and identify the parent compound and any degradation products.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis ML6733_solid This compound Solid ML6733_solution This compound Solution Acid Acidic (0.1 M HCl) ML6733_solution->Acid Base Basic (0.1 M NaOH) ML6733_solution->Base Oxidation Oxidative (3% H2O2) ML6733_solution->Oxidation Light Photolytic ML6733_solution->Light HPLC HPLC / LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Light->HPLC Data Identify Degradation Products & Pathways HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: ML67-33 Concentration Adjustment for Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting the concentration of ML67-33 for various cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically showing selectivity for TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). It functions by directly acting on the C-type gate of these channels, which is a core gating apparatus, leading to an increase in potassium currents. This activation occurs rapidly and reversibly.

Q2: What is the recommended starting concentration for this compound in a new cell line?

A definitive starting concentration for all cell lines cannot be provided due to cell-type specific responses. However, based on its reported half-maximal effective concentration (EC50) in Xenopus oocytes, a good starting point for dose-response experiments in mammalian cell lines is to test a range of concentrations around the reported EC50 values. A logarithmic or half-log dilution series is recommended to efficiently cover a broad concentration range.

Q3: How do I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration should be determined empirically for each cell line and experimental endpoint. This is typically achieved by performing a dose-response curve. The two main experiments to consider are a cytotoxicity assay to determine the maximum non-toxic concentration and a functional assay to measure the desired biological effect.

Troubleshooting Guides

Problem 1: No observable effect of this compound on my cells.

Possible Cause Troubleshooting Step
Low or no expression of target K2P channels (TREK-1, TREK-2, TRAAK) in the cell line. - Verify the expression of the target channels in your cell line using techniques like qPCR, Western blot, or immunofluorescence. - Consider using a cell line known to express these channels or transiently transfecting your cells with the channel of interest.
This compound concentration is too low. - Perform a dose-response experiment with a wider and higher concentration range.
Incorrect preparation or degradation of this compound stock solution. - this compound is soluble in DMSO.[1] Prepare fresh stock solutions and store them properly at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles.
The chosen functional assay is not sensitive enough. - If using an indirect readout, confirm that the downstream signaling pathway is active in your cell line. - Consider a more direct method for measuring ion channel activity, such as patch-clamp electrophysiology or a thallium flux assay.
Cell culture medium components are interfering with this compound activity. - Some serum components can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if your cells can tolerate it.

Problem 2: High levels of cell death observed after this compound treatment.

Possible Cause Troubleshooting Step
This compound concentration is too high, leading to cytotoxicity. - Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells (CC50). - Choose a concentration for your functional assays that is well below the CC50 value.
The solvent (DMSO) is causing toxicity. - Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.5% and ideally ≤0.1%.[2] Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity.
The cell line is particularly sensitive to perturbations in potassium channel activity. - A sustained increase in potassium efflux can trigger apoptosis in some cell types. Consider shorter incubation times with this compound.

Data Presentation

Table 1: Reported EC50 Values for this compound in Xenopus Oocytes

Target ChannelEC50 (µM)Reference
TREK-1 (K2P2.1)21.8 - 29.4[1][3]
TREK-2 (K2P10.1)30.2[1][3]
TRAAK (K2P4.1)27.3[1][3]

Note: These values were determined in an oocyte expression system and should be used as a starting reference for optimization in mammalian cell lines.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol outlines a general procedure for determining the cytotoxic concentration of this compound in a specific cell line.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an optimal density to ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration. Use a non-linear regression model to calculate the cytotoxic concentration 50% (CC50).

Protocol 2: Functional Assessment of this compound using a Thallium Flux Assay

This protocol provides a general method for assessing the activation of K2P channels by this compound using a thallium flux assay, a common method for measuring potassium channel activity in a high-throughput format.

Materials:

  • Your cell line of interest (expressing the target K2P channel)

  • 96-well or 384-well black-walled, clear-bottom plates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • This compound stock solution

  • Assay buffer (Chloride-free)

  • Stimulus buffer containing thallium sulfate (Tl₂SO₄)

  • Fluorescence microplate reader with kinetic read and liquid handling capabilities

Procedure:

  • Cell Seeding: Seed cells into the microplate and incubate overnight.

  • Dye Loading: Remove the growth medium and add the thallium-sensitive dye loading solution to each well. Incubate for approximately 1 hour at room temperature.

  • Compound Addition: Add different concentrations of this compound to the wells. Include a positive control (a known activator of the channel, if available) and a negative control (vehicle).

  • Thallium Flux Measurement: Place the plate in the fluorescence reader. Initiate the kinetic read and, after establishing a baseline, inject the thallium-containing stimulus buffer.

  • Data Acquisition: Continue to record the fluorescence signal over time. An increase in fluorescence indicates the influx of thallium through open potassium channels.

  • Data Analysis: The rate of fluorescence increase or the peak fluorescence intensity can be used to quantify channel activity. Plot the response against the this compound concentration to determine the EC50.

Mandatory Visualizations

ML67_33_Signaling_Pathway cluster_membrane Cell Membrane ML67_33 This compound C_Gate C-type Gate ML67_33->C_Gate activates K2P_Channel TREK-1 / TREK-2 / TRAAK (K2P Channel) C_Gate->K2P_Channel opens K_ion K+ K_ion->K2P_Channel efflux Extracellular Extracellular Intracellular Intracellular

Caption: Signaling pathway of this compound activating K2P channels.

Experimental_Workflow start Start: Select Cell Line dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) start->dose_response determine_cc50 Determine CC50 (Max Non-Toxic Concentration) dose_response->determine_cc50 functional_assay Perform Dose-Response Functional Assay (e.g., Thallium Flux, Patch Clamp) determine_cc50->functional_assay Select concentrations below CC50 determine_ec50 Determine EC50 (Optimal Functional Concentration) functional_assay->determine_ec50 experiment Proceed with Experiments using Optimal Concentration (≤ EC50, << CC50) determine_ec50->experiment

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Tree start Experiment Issue no_effect No Observable Effect start->no_effect high_toxicity High Cell Toxicity start->high_toxicity check_expression Verify Target Channel Expression (qPCR/WB) no_effect->check_expression increase_conc Increase this compound Concentration Range no_effect->increase_conc check_stock Check this compound Stock (Freshness, Storage) no_effect->check_stock check_assay Validate Assay Sensitivity no_effect->check_assay check_cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) high_toxicity->check_cytotoxicity check_dmso Verify DMSO Concentration (<0.5%) high_toxicity->check_dmso reduce_incubation Reduce Incubation Time high_toxicity->reduce_incubation solution1 Use appropriate cell line or transfection check_expression->solution1 solution2 Use optimal concentration from dose-response increase_conc->solution2 solution3 Use fresh, properly stored compound check_stock->solution3 solution4 Use more sensitive assay method check_assay->solution4 solution5 Use concentration below CC50 check_cytotoxicity->solution5 solution6 Run vehicle control check_dmso->solution6 solution7 Optimize treatment duration reduce_incubation->solution7

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Investigating the Potential for ML67-33 Desensitization of TREK Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the effects of ML67-33 on TREK (TWIK-related K+) channel activity, with a specific focus on the potential for channel desensitization.

Frequently Asked Questions (FAQs)

Q1: What is the known primary effect of this compound on TREK channels?

A1: this compound is a selective activator of the temperature- and mechano-sensitive K2P channels, specifically TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2][3][4] It rapidly and reversibly increases channel currents by acting on the extracellular C-type gate.[1][5]

Q2: Do TREK channels undergo desensitization?

A2: Yes, TREK-1 and TRAAK channels exhibit pronounced desensitization, typically within 100 milliseconds of activation by membrane stretch.[6][7] This desensitization is an intrinsic property of the channel and can occur independently of cytoskeleton-disrupting agents.[6][7]

Q3: Is there any direct evidence that this compound causes desensitization of TREK channels?

A3: Currently, published literature primarily characterizes this compound as an activator of TREK channels. The direct effect of this compound on the desensitization kinetics of TREK channels has not been extensively studied. Therefore, it is crucial to design experiments carefully to distinguish between the activating effect of the compound and the inherent desensitization of the channel.

Q4: What are the potential mechanisms of TREK channel desensitization?

A4: The desensitization of mechano-gated K2P channels like TREK-1 is coupled to their activation.[6][7] A four-state cyclic kinetic model has been proposed, where the channel can transition from open to a desensitized state.[6][7] This process is thought to be a form of inactivation rather than an adaptation to the stimulus.[7]

Q5: How can I differentiate between a lack of this compound effect and rapid channel desensitization in my experiments?

A5: This requires specific voltage protocols in patch-clamp experiments. A short, activating pulse followed by a longer test pulse in the presence of this compound can help. If the initial current is high but rapidly decays, this suggests activation followed by desensitization. A complete lack of current change upon this compound application would indicate no effect under the experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or absent current activation with this compound application.

  • Possible Cause 1: Compound Solubility and Stability.

    • Troubleshooting Step: Ensure this compound is fully dissolved. It is soluble in DMSO.[2] Prepare fresh stock solutions and dilute to the final concentration immediately before use.

  • Possible Cause 2: Cell Type and TREK Channel Expression Levels.

    • Troubleshooting Step: Verify the expression of the target TREK channel subtype in your chosen cell line (e.g., HEK293T, Xenopus oocytes) via qPCR or Western blot.[1] Low expression levels may result in currents that are difficult to distinguish from background noise.

  • Possible Cause 3: Incorrect Recording Conditions.

    • Troubleshooting Step: Use appropriate intracellular and extracellular solutions for recording potassium channel currents. Ensure the holding potential is set to a level that minimizes baseline channel activity before applying this compound.

Issue 2: Observing rapid current decay after this compound application, making it difficult to quantify activation.

  • Possible Cause: Rapid Channel Desensitization.

    • Troubleshooting Step 1: Employ a "two-pulse" voltage protocol. Apply a brief (e.g., 50 ms) activating step to measure the peak current, followed by a longer (e.g., 500 ms) step to observe the extent and rate of current decay (desensitization).

    • Troubleshooting Step 2: Vary the inter-pulse interval to assess the rate of recovery from desensitization.[8]

    • Troubleshooting Step 3: Apply this compound at different concentrations to determine if the rate and extent of desensitization are concentration-dependent.

Quantitative Data Summary

The following table summarizes the reported EC50 values for this compound on various TREK channel subtypes.

Channel SubtypeExpression SystemEC50 (µM)Reference
TREK-1 (K2P2.1)Xenopus oocytes36.3 ± 1.1[1]
TREK-1 (K2P2.1)HEK293T cells9.7 ± 1.2[1][3]
TREK-1 (K2P2.1)Xenopus oocytes21.8 - 29.4[2]
TREK-2 (K2P10.1)Xenopus oocytes30.2 ± 1.4[1][2]
TRAAK (K2P4.1)Xenopus oocytes27.3 ± 1.2[1][2]

Experimental Protocols

Protocol: Assessing the Effect of this compound on TREK Channel Desensitization using Whole-Cell Patch-Clamp Electrophysiology

1. Cell Preparation:

  • Culture HEK293T cells transiently or stably expressing the human TREK channel subtype of interest.
  • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C. Dilute to the final desired concentration in the extracellular solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
  • Establish a whole-cell recording configuration.
  • Hold the cell at a membrane potential of -80 mV.

4. Voltage Protocol for Assessing Desensitization:

  • Step 1: Baseline Recording: Record baseline currents in the absence of this compound using a voltage ramp from -150 mV to +50 mV.[1][5]
  • Step 2: this compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
  • Step 3: Paired-Pulse Protocol:
  • Apply a conditioning pulse to a depolarized potential (e.g., +40 mV) for a sufficient duration to induce desensitization (e.g., 500 ms).
  • Follow this with a brief repolarization to the holding potential (-80 mV) for a variable inter-pulse interval (e.g., 10 ms to 5 s).
  • Apply a shorter test pulse to the same depolarized potential (e.g., +40 mV for 50 ms) to measure the fraction of channels that have recovered from desensitization.[8]
  • Step 4: Data Analysis:
  • Measure the peak current amplitude of the conditioning pulse (I_peak).
  • Measure the steady-state current at the end of the conditioning pulse (I_ss).
  • Calculate the extent of desensitization as (1 - (I_ss / I_peak)) * 100%.
  • Measure the peak current of the test pulse (I_test).
  • Plot the ratio of I_test / I_peak against the inter-pulse interval to determine the time course of recovery from desensitization.

Visualizations

TREK_Channel_Signaling_Pathway cluster_stimuli Activating Stimuli cluster_channel TREK Channel States Mechanical Stretch Mechanical Stretch Intracellular Acidosis Intracellular Acidosis TREK_Open Open/Active State (K+ Efflux) Intracellular Acidosis->TREK_Open Activation This compound This compound This compound->TREK_Open Activation [1, 7] TREK_Desensitized Desensitized State (Non-conducting) This compound->TREK_Desensitized Potential Modulation? (To be investigated) TREK_Closed Closed State TREK_Closed->TREK_Open Activation TREK_Open->TREK_Closed Deactivation TREK_Open->TREK_Desensitized Desensitization [2, 8] TREK_Desensitized->TREK_Closed Recovery Experimental_Workflow start Start: TREK Channel Expressing Cells patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline Current (No Drug) patch->baseline apply_drug Apply this compound baseline->apply_drug protocol Apply Paired-Pulse Voltage Protocol apply_drug->protocol measure Measure Peak Current, Steady-State Current, and Recovery protocol->measure analyze Calculate Extent and Rate of Desensitization measure->analyze compare Compare Desensitization Kinetics with and without this compound analyze->compare conclusion Conclusion: Does this compound Modulate Desensitization? compare->conclusion

References

Validation & Comparative

A Comparative Guide to TREK Channel Activators: ML67-33 versus BL-1249

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent TREK channel activators, ML67-33 and BL-1249. This analysis is supported by experimental data to inform compound selection for therapeutic development and mechanistic studies.

The two-pore domain potassium (K2P) channels of the TREK subfamily, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are critical regulators of neuronal excitability and are implicated in various physiological processes such as pain, depression, and anesthesia.[1][2][3] Consequently, they have emerged as promising therapeutic targets. This compound and BL-1249 are two small molecule activators that have been instrumental in probing the function of these channels. This guide provides a detailed comparison of their performance, mechanism of action, and selectivity, based on available experimental evidence.

Quantitative Performance Analysis

The efficacy and selectivity of this compound and BL-1249 have been characterized across the three members of the TREK subfamily. The half-maximal effective concentrations (EC50) from various studies are summarized below, providing a clear quantitative comparison of their potency.

CompoundTarget ChannelEC50 (µM)Expression SystemReference
This compound TREK-1 (K2P2.1)9.7 - 36.3HEK293 cells, Xenopus oocytes[4][5][6]
TREK-2 (K2P10.1)30.2Xenopus oocytes[7][8]
TRAAK (K2P4.1)27.3Xenopus oocytes[7][8]
BL-1249 TREK-1 (K2P2.1)1.26 - 5.5Cultured bladder smooth muscle cells, other[9][10][11]
TREK-2 (K2P10.1)8.0Not specified[10][11]
TRAAK (K2P4.1)~10-fold less potent than for TREK-1/TREK-2Not specified[1][2][3][12]

Key Observations:

  • Potency: BL-1249 generally exhibits higher potency for TREK-1 and TREK-2 channels, with EC50 values in the low micromolar range.[10][11] this compound is also a potent activator, with EC50 values in the low to mid-micromolar range.[4][7][8]

  • Selectivity: BL-1249 displays notable selectivity within the TREK subfamily, activating TREK-1 and TREK-2 approximately 10-fold more potently than TRAAK.[1][2][3][12] In contrast, this compound shows less selectivity and activates all three TREK subfamily members with similar potencies.[1][2][7][8] BL-1249 also demonstrates tissue selectivity, with a higher potency in bladder tissue compared to vascular tissue.[10]

Mechanism of Action: A Tale of Two Activators

Both this compound and BL-1249 exert their activating effects by modulating the channel's C-type gate located at the selectivity filter.[1][2][3][5][6] However, their precise mechanisms of interaction with the channel differ significantly, particularly concerning the role of the C-terminal domain.

BL-1249: The action of BL-1249 is dependent on the C-terminal tail of the TREK channel.[1][2] This suggests that the C-terminus plays a crucial role in mediating the conformational changes induced by BL-1249 that lead to channel opening.[1][2] Studies with chimeric channels have identified the M2/M3 transmembrane helix interface as a key determinant of BL-1249's selectivity.[1][2]

This compound: In contrast, the activation of TREK channels by this compound is independent of the C-terminal tail.[1][2] This indicates that this compound directly targets the core gating apparatus of the channel to increase potassium currents.[5][6][7][8]

cluster_ML67 This compound Activation Pathway cluster_BL1249 BL-1249 Activation Pathway ML67 This compound CoreGate Core Gating Apparatus (C-type gate) ML67->CoreGate Directly targets Activation_ML67 Channel Activation CoreGate->Activation_ML67 BL1249 BL-1249 CTerminus C-terminal Tail BL1249->CTerminus Interacts with CoreGate_BL Core Gating Apparatus (C-type gate) CTerminus->CoreGate_BL Modulates Activation_BL1249 Channel Activation CoreGate_BL->Activation_BL1249

Fig. 1: Simplified signaling pathways for this compound and BL-1249.

Experimental Protocols

The characterization of this compound and BL-1249 has primarily relied on electrophysiological techniques, particularly two-electrode voltage clamp (TEVC) and patch-clamp recordings in heterologous expression systems.

1. Heterologous Expression of TREK Channels:

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Xenopus laevis oocytes are commonly used for transient or stable expression of the target TREK channel subunits (TREK-1, TREK-2, or TRAAK).

  • Transfection/Injection: cRNA or cDNA encoding the specific TREK channel is injected into Xenopus oocytes or transfected into HEK293 cells using standard protocols.

2. Electrophysiological Recording:

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

    • Oocytes expressing the TREK channel are placed in a recording chamber and perfused with a standard external solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

    • The membrane potential is held at a specific voltage (e.g., -80 mV), and current responses to voltage steps or ramps are recorded in the absence and presence of the test compound (this compound or BL-1249) at various concentrations.

  • Patch-Clamp Recording in HEK293 Cells:

    • Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the entire cell. This configuration allows for the recording of macroscopic currents from the entire cell membrane.

    • Inside-Out/Outside-Out Patch Configuration: After forming a giga-seal, the pipette is retracted to excise a small patch of the membrane, with the intracellular (inside-out) or extracellular (outside-out) face exposed to the bath solution. This allows for the study of single-channel currents and the application of compounds to specific sides of the membrane.

    • Currents are recorded in response to voltage protocols before and after the application of this compound or BL-1249.

cluster_workflow Experimental Workflow for TREK Channel Activator Screening start Start expression Heterologous Expression of TREK Channels (HEK293 or Xenopus Oocytes) start->expression electrophysiology Electrophysiological Recording (TEVC or Patch-Clamp) expression->electrophysiology compound_app Compound Application (this compound or BL-1249) electrophysiology->compound_app data_acq Data Acquisition (Current Recordings) compound_app->data_acq analysis Data Analysis (Dose-Response Curves, EC50 Calculation) data_acq->analysis end End analysis->end

Fig. 2: Generalized experimental workflow for assessing TREK activators.

Conclusion

Both this compound and BL-1249 are valuable pharmacological tools for studying TREK channels. The choice between these two activators will depend on the specific research question.

  • BL-1249 is the preferred choice when selectivity for TREK-1 and TREK-2 over TRAAK is desired. Its dependence on the C-terminal tail also makes it a useful probe for studying the role of this domain in channel gating.

  • This compound is a suitable option for studies requiring a pan-activator of the TREK subfamily or when investigating the core gating mechanism independent of the C-terminal domain.

Further research and development of more potent and selective modulators will continue to enhance our understanding of TREK channel physiology and their potential as therapeutic targets.

References

A Comparative Guide to the Selectivity of K2P Channel Activators: ML67-33 vs. ML335

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific chemical probe is a critical decision. This guide provides a detailed comparison of the selectivity profiles of two prominent K2P potassium channel activators, ML67-33 and ML335, supported by experimental data and protocols to aid in the informed selection of the appropriate compound for research applications.

Executive Summary

This compound and ML335 are both potent activators of two-pore domain potassium (K2P) channels, which play a crucial role in regulating neuronal excitability and are promising therapeutic targets for a variety of neurological disorders. While both compounds act on the C-type gate of these channels, they exhibit distinct selectivity profiles within the K2P family. This compound activates a broader range of TREK and TRAAK subfamily channels, whereas ML335 demonstrates higher selectivity for the TREK subfamily, specifically TREK-1 and TREK-2. This difference in selectivity is a key consideration for researchers aiming to dissect the physiological roles of specific K2P channels.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data on the potency of this compound and ML335 against various K2P channels. The data is primarily derived from two-electrode voltage clamp (TEVC) electrophysiology experiments conducted in Xenopus laevis oocytes expressing the channel of interest.

Target Channel This compound EC50 (µM) Reference
K2P2.1 (TREK-1)21.8 - 29.4[1]
K2P10.1 (TREK-2)30.2[1]
K2P4.1 (TRAAK)27.3[1]
K2P5.1 (TASK-2)No significant activation[2]
K2P3.1 (TASK-1)No significant activation[2]
K2P9.1 (TASK-3)No significant activation[2]
K2P18.1 (TRESK)No significant activation[2]
Kv7.2 (KCNQ2)No effect[2]
Target Channel ML335 EC50 (µM) Reference
K2P2.1 (TREK-1)14.3[3]
K2P10.1 (TREK-2)5.2[3]
K2P4.1 (TRAAK)No significant activation[3]

Note: EC50 values represent the concentration of the compound that elicits a half-maximal response. Lower EC50 values indicate higher potency.

Unraveling the Selectivity: Mechanism of Action

Both this compound and ML335 exert their effects by directly activating the C-type gate of K2P channels, leading to an increase in potassium ion efflux and hyperpolarization of the cell membrane. However, the molecular basis for their differing selectivity profiles lies in a specific "modulator pocket" near the channel's selectivity filter.

ML335's selectivity for TREK-1 and TREK-2 over TRAAK is attributed to a single amino acid difference in this pocket. A lysine residue (Lys271 in TREK-1) is crucial for the binding and efficacy of ML335. In contrast, TRAAK possesses a glutamine at the equivalent position, which does not favorably interact with ML335.[4]

This compound, on the other hand, appears to interact with the C-type gate through a mechanism that is less sensitive to the specific amino acid composition of the modulator pocket, allowing it to activate TREK-1, TREK-2, and TRAAK with similar potencies.[2]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the selectivity of this compound and ML335.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a gold standard for studying the function of ion channels in a controlled environment.

1. Oocyte Preparation:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA encoding the specific K2P channel subunit of interest is injected into the oocytes.

  • Injected oocytes are incubated for 2-7 days to allow for channel expression on the cell membrane.

2. Electrophysiological Recording:

  • An oocyte expressing the target channel is placed in a recording chamber continuously perfused with a recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

  • The oocyte is voltage-clamped at a holding potential, typically -80 mV.

  • A series of voltage steps or ramps are applied to elicit ion channel currents. For example, a ramp from -150 mV to +50 mV can be used.[2]

3. Compound Application and Data Analysis:

  • A baseline current is recorded in the absence of the test compound.

  • The oocyte is then perfused with the recording solution containing various concentrations of this compound or ML335.

  • The current is recorded again in the presence of the compound.

  • The change in current amplitude at a specific voltage is measured to determine the extent of channel activation.

  • Dose-response curves are generated by plotting the percentage of channel activation against the compound concentration.

  • The EC50 value is calculated by fitting the dose-response data to the Hill equation.[2]

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte Xenopus Oocyte Harvest & Defolliculation injection cRNA Injection (K2P Channel) oocyte->injection incubation Incubation (2-7 days) injection->incubation tevc Two-Electrode Voltage Clamp (TEVC) incubation->tevc baseline Record Baseline Current tevc->baseline compound Apply this compound or ML335 (Varying Concentrations) baseline->compound recording Record Current in Presence of Compound compound->recording measurement Measure Current Change recording->measurement dose_response Generate Dose-Response Curve measurement->dose_response ec50 Calculate EC50 Value dose_response->ec50

Caption: Experimental workflow for determining the selectivity of K2P channel activators.

signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-protein Signaling gpcr->g_protein Activation k2p TREK/TRAAK Channel k_efflux K+ Efflux k2p->k_efflux ml_compound This compound / ML335 ml_compound->k2p Activation extracellular Extracellular intracellular Intracellular g_protein->k2p Modulation hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization downstream Downstream Signaling (e.g., NF-κB1, RIG-1) hyperpolarization->downstream neuronal_excitability Decreased Neuronal Excitability hyperpolarization->neuronal_excitability

References

ML67-33 selectivity profile against other K2P channels

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of ML67-33's Selectivity for K2P Channels

This compound has been identified as a selective activator of the thermo- and mechano-sensitive subfamily of two-pore domain potassium (K2P) channels.[1][2] This guide provides a detailed comparison of its activity across various K2P channels, supported by experimental data and methodologies, to assist researchers and professionals in drug development in understanding its specific pharmacological profile.

Quantitative Selectivity Profile of this compound

This compound demonstrates marked specificity for the TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[2] It activates these channels with EC50 values in the low-micromolar range. In contrast, it has been shown to be ineffective against more distantly related K2P channels, such as those in the TASK and TRESK subfamilies.[2] The following table summarizes the quantitative data on this compound's potency against a panel of K2P channels.

K2P ChannelCommon NameEffect of this compoundEC50 (μM)Experimental System
K2P2.1 TREK-1Activator36.3 ± 1.0[2]Xenopus oocytes
9.7[1]HEK293 cells
K2P10.1 TREK-2Activator30.2 ± 1.4[2]Xenopus oocytes
K2P4.1 TRAAKActivator27.3 ± 1.2[2]Xenopus oocytes
K2P3.1 TASK-1IneffectiveNot active[2]Xenopus oocytes
K2P9.1 TASK-3IneffectiveNot active[2]Xenopus oocytes
K2P5.1 TASK-2IneffectiveNot active[2]Xenopus oocytes
K2P18.1 TRESKIneffectiveNot active[2]Xenopus oocytes

Experimental Protocols

The selectivity of this compound was primarily determined using electrophysiological recordings in heterologous expression systems. The following is a detailed description of the typical methodology.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for studying ion channel pharmacology and was used to generate the selectivity data for this compound.[2][3]

  • Channel Expression:

    • Plasmids containing the cDNA for the specific human K2P channel subunit are linearized.

    • cRNA is synthesized in vitro from the linearized DNA.

    • Stage V-VI Xenopus laevis oocytes are prepared and injected with the cRNA for the target K2P channel.

    • The oocytes are incubated for 2-7 days to allow for robust channel expression in the oocyte membrane.

  • Electrophysiological Recording:

    • An injected oocyte is placed in a recording chamber and perfused with a potassium-containing external solution.

    • Two microelectrodes, filled with a high-potassium solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific value (e.g., -80 mV).

    • Voltage ramps or steps are applied to elicit channel currents (e.g., a ramp from -150 mV to +50 mV).[2]

  • Compound Application and Data Analysis:

    • A baseline current is recorded in the external solution.

    • The oocyte is then perfused with the same solution containing varying concentrations of this compound.

    • The current response is recorded in the presence of the compound.

    • The change in current is measured and used to construct a dose-response curve by normalizing the data to the basal activity.

    • The EC50 value is determined by fitting the dose-response data with the Hill equation.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a small molecule compound like this compound against K2P channels using the two-electrode voltage clamp method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cRNA cRNA Synthesis (from K2P Channel DNA) Injection cRNA Injection into Oocyte cRNA->Injection OocytePrep Xenopus Oocyte Preparation OocytePrep->Injection Incubation Incubation (2-7 days) Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Baseline Record Baseline Current TEVC->Baseline Compound Apply this compound (Varying Concentrations) Baseline->Compound Response Record Current Response Compound->Response DoseResponse Construct Dose-Response Curve Response->DoseResponse EC50 Calculate EC50 (Hill Equation) DoseResponse->EC50 Selectivity Determine Selectivity Profile EC50->Selectivity

Caption: Workflow for K2P channel selectivity screening using TEVC.

References

A Comparative Guide to TREK Channel Activators: Evaluating the Efficacy of ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various TREK (TWIK-related K+) channel activators, with a central focus on ML67-33. TREK channels, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are members of the two-pore domain potassium (K2P) channel family. These channels are critical regulators of neuronal excitability and are implicated in a range of physiological processes, including pain perception, neuroprotection, and anesthesia. Their activation generally leads to membrane hyperpolarization, which can dampen neuronal firing. This makes them attractive therapeutic targets for conditions characterized by neuronal hyperexcitability.

Quantitative Comparison of TREK Channel Activators

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other notable TREK channel activators. The data is compiled from studies utilizing heterologous expression systems such as Xenopus oocytes and HEK-293T cells. Lower EC50 values indicate higher potency.

ActivatorTREK-1 (K2P2.1) EC50 (µM)TREK-2 (K2P10.1) EC50 (µM)TRAAK (K2P4.1) EC50 (µM)Expression System(s)Reference(s)
This compound 9.7 - 36.3[1]30.2[2][3]27.3[2][3]Xenopus oocytes, HEK-293T cells[1][1][2][3]
BL-1249 5.5[4]8.0[4]Weakly active[1]Xenopus oocytes[1][1][4]
ML335 14.3[5]5.2[5]Inactive[2]Xenopus oocytes, HEK-293T cells[2][5]
ML402 13.7[6]5.9[6]InactiveXenopus oocytes, HEK-293T cells[6][6]
Riluzole Activator[7]ActivatorActivator[8]Not specified[7][8]
Arachidonic Acid Activator[7][9]ActivatorActivator[10]Various[7][9][10]

Mechanism of Action

This compound and other synthetic activators like BL-1249, ML335, and ML402 are known to act on the channel's gating mechanism. They directly stimulate the "C-type" gate located at the selectivity filter, which is a common mechanism for various physical and chemical stimuli that activate TREK channels[4][11]. Interestingly, while this compound's action is independent of the C-terminal tail, BL-1249's efficacy is influenced by this region[1]. ML335 and ML402 bind to a cryptic pocket at the interface of the P1 pore helix and the M4 transmembrane helix, acting as molecular wedges to stabilize the open state of the C-type gate[2][6].

Experimental Protocols

The following provides a generalized methodology for assessing the efficacy of TREK channel activators using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes, a commonly cited experimental paradigm.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • Oocytes are injected with cRNA encoding the human TREK channel subtype of interest (e.g., TREK-1, TREK-2, or TRAAK).

  • Injected oocytes are incubated for 2-7 days to allow for channel expression.

2. Electrophysiological Recording:

  • Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.4).

  • Two microelectrodes filled with 3 M KCl are impaled into the oocyte to measure and clamp the membrane potential.

  • A voltage-clamp amplifier is used to control the membrane potential and record the resulting currents.

3. Experimental Procedure:

  • The membrane potential is held at a specific holding potential (e.g., -80 mV).

  • Voltage steps or ramps are applied to elicit channel currents. A typical voltage ramp protocol might be from -100 mV to +50 mV over 500 ms.

  • A stable baseline current is established by perfusing the oocyte with the control bath solution.

  • The TREK channel activator (e.g., this compound) is then applied at various concentrations via the perfusion system.

  • The current response to the activator is recorded at each concentration until a steady-state is reached.

4. Data Analysis:

  • The current amplitude at a specific voltage (e.g., +40 mV) is measured before and after drug application.

  • The fold activation is calculated as the ratio of the current in the presence of the compound to the baseline current.

  • Dose-response curves are generated by plotting the fold activation against the logarithm of the activator concentration.

  • The EC50 value and Hill coefficient are determined by fitting the dose-response curve with the Hill equation.

Signaling Pathways and Visualizations

TREK channels are key downstream effectors of G-protein coupled receptor (GPCR) signaling. Their activity is modulated by various intracellular signaling cascades, which can either enhance or suppress their function.

GPCR-Mediated Inhibition of TREK Channels

Activation of Gs and Gq-coupled GPCRs typically leads to the inhibition of TREK channel activity.

GPCR_Inhibition cluster_membrane Plasma Membrane GPCR_Gs Gs-coupled GPCR AC Adenylyl Cyclase GPCR_Gs->AC Activates GPCR_Gq Gq-coupled GPCR PLC Phospholipase C GPCR_Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves TREK TREK Channel Ligand_Gs Ligand Ligand_Gs->GPCR_Gs Activates Ligand_Gq Ligand Ligand_Gq->GPCR_Gq Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->TREK Inhibits (Phosphorylation) PIP2 PIP2 PIP2->PLC PKC PKC DAG->PKC Activates PKC->TREK Inhibits (Phosphorylation) GPCR_Activation cluster_membrane Plasma Membrane GPCR_Gi Gi-coupled GPCR AC Adenylyl Cyclase GPCR_Gi->AC Inhibits cAMP cAMP AC->cAMP Reduced Conversion TREK TREK Channel TREK->TREK Ligand_Gi Ligand Ligand_Gi->GPCR_Gi Activates PKA PKA cAMP->PKA Reduced Activation PKA->TREK Reduced Inhibition Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds Electrophysiology Electrophysiological Validation (e.g., TEVC, Patch Clamp) Hit_Compounds->Electrophysiology Dose_Response Dose-Response Analysis (EC50 Determination) Electrophysiology->Dose_Response Selectivity Selectivity Profiling (vs. other K2P channels) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Mutagenesis) Selectivity->Mechanism In_Vivo In Vivo Efficacy Models (e.g., Pain, Neuroprotection) Mechanism->In_Vivo

References

Differential Effects of ML67-33 on TREK-1, TREK-2, and TRAAK Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the small molecule ML67-33 on three members of the two-pore domain potassium (K2P) channel family: TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). These channels are implicated in a variety of physiological processes, including pain perception, neuroprotection, and anesthesia, making them attractive targets for therapeutic development. This compound has been identified as a selective activator of this subfamily of K2P channels.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for activating TREK-1, TREK-2, and TRAAK channels across different experimental systems. Lower EC50 values indicate higher potency.

ChannelExperimental SystemEC50 (μM)Reference(s)
TREK-1 Cell-free36.3[1][2]
HEK293 cells9.7[1][2]
Xenopus oocytes21.8 - 29.4[3][4][5]
TREK-2 Xenopus oocytes30.2[3][4][5]
TRAAK Xenopus oocytes27.3[3][4][5]

Experimental Methodologies

The characterization of this compound's effects on TREK-1, TREK-2, and TRAAK channels has been primarily achieved through electrophysiological recordings in heterologous expression systems and fluorescence-based ion flux assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This technique is a cornerstone for studying ion channel pharmacology.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. cRNA encoding the specific TREK or TRAAK channel subunit is then injected into the oocytes. The oocytes are incubated for 2-7 days to allow for channel expression in the plasma membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a bath solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current. The voltage clamp amplifier maintains the membrane potential at a set holding potential (e.g., -80 mV).

  • Voltage Protocol: To elicit channel currents, a voltage ramp protocol is often applied, for instance, a ramp from -150 mV to +50 mV.

  • Compound Application: this compound is dissolved in a vehicle (e.g., DMSO) and then diluted into the bath solution to the desired final concentration. The effect of the compound is measured by comparing the current elicited before and after its application.

  • Data Analysis: The current potentiation by this compound is quantified and plotted against the compound concentration to determine the EC50 value using the Hill equation.

Whole-Cell Patch Clamp in HEK293 Cells

This method allows for the recording of ion channel activity from a single mammalian cell.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid containing the cDNA for the desired TREK channel.

  • Electrophysiological Recording: A glass micropipette filled with an internal solution is brought into contact with a transfected cell to form a high-resistance seal (giga-seal). The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

  • Solutions: The extracellular (bath) and intracellular (pipette) solutions are designed to isolate the potassium currents through the channels of interest.

  • Voltage Protocol: Similar to TEVC, voltage ramps (e.g., from -100 mV to +50 mV) are used to measure channel activity.

  • Data Analysis: The increase in current density in the presence of this compound is measured to assess the compound's activating effect.

Thallium Flux Assay

This is a high-throughput screening method to identify and characterize ion channel modulators.

  • Principle: Potassium channels are permeable to thallium (Tl+) ions. The assay uses a Tl+-sensitive fluorescent dye that is loaded into the cells. When Tl+ enters the cell through open potassium channels, it binds to the dye, causing an increase in fluorescence.

  • Procedure: HEK293 cells expressing the target TREK channel are plated in multi-well plates and loaded with the fluorescent dye. This compound is added to the wells, followed by the addition of a Tl+-containing solution.

  • Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The rate of fluorescence increase is proportional to the activity of the potassium channels.

  • Data Analysis: The fluorescence signal in the presence of different concentrations of this compound is used to generate dose-response curves and calculate EC50 values.

Visualizations

Experimental Workflow for Assessing this compound Effects

G cluster_prep Channel Expression cluster_assay Functional Assay cluster_ep Electrophysiology cluster_tfa Thallium Flux Assay cluster_analysis Data Analysis cRNA/cDNA Preparation cRNA/cDNA Preparation Microinjection (Oocytes) / Transfection (HEK293) Microinjection (Oocytes) / Transfection (HEK293) cRNA/cDNA Preparation->Microinjection (Oocytes) / Transfection (HEK293) Incubation Incubation Microinjection (Oocytes) / Transfection (HEK293)->Incubation Electrophysiology (TEVC/Patch Clamp) Electrophysiology (TEVC/Patch Clamp) Incubation->Electrophysiology (TEVC/Patch Clamp) Thallium Flux Assay Thallium Flux Assay Incubation->Thallium Flux Assay Baseline Recording Baseline Recording Electrophysiology (TEVC/Patch Clamp)->Baseline Recording Dye Loading Dye Loading Thallium Flux Assay->Dye Loading This compound Application This compound Application Baseline Recording->this compound Application Recording of Modulated Current Recording of Modulated Current This compound Application->Recording of Modulated Current Dose-Response Curve Generation Dose-Response Curve Generation Recording of Modulated Current->Dose-Response Curve Generation This compound Incubation This compound Incubation Dye Loading->this compound Incubation Thallium Addition & Fluorescence Reading Thallium Addition & Fluorescence Reading This compound Incubation->Thallium Addition & Fluorescence Reading Thallium Addition & Fluorescence Reading->Dose-Response Curve Generation EC50 Calculation EC50 Calculation Dose-Response Curve Generation->EC50 Calculation Comparative Analysis Comparative Analysis EC50 Calculation->Comparative Analysis

Caption: Workflow for evaluating this compound's effects on TREK/TRAAK channels.

Signaling Pathway of this compound Action

G ML67_33 This compound (Small Molecule Activator) TREK_TRAAK TREK-1 / TREK-2 / TRAAK (K2P Channel) ML67_33->TREK_TRAAK Direct Activation (Acts on C-type gate) K_efflux K+ Efflux TREK_TRAAK->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability G cluster_channels Target K2P Channels ML67_33 This compound TREK1 TREK-1 EC50 (HEK293): 9.7 μM EC50 (Oocytes): 21.8-29.4 μM ML67_33->TREK1 Potent Activation TREK2 TREK-2 EC50 (Oocytes): 30.2 μM ML67_33->TREK2 Activation TRAAK TRAAK EC50 (Oocytes): 27.3 μM ML67_33->TRAAK Activation

References

ML67-33: A Superior Choice for Selective Activation of TREK/TRAAK Channels

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of small molecule activators for two-pore domain potassium (K2P) channels, ML67-33 emerges as a highly selective and potent tool for researchers in neuroscience, cardiology, and pain management. This guide provides a comprehensive comparison of this compound with other known activators of the TREK subfamily of K2P channels, namely BL-1249, arachidonic acid, and chloroform. The data presented herein underscores the unique advantages of this compound in terms of its mechanism of action, selectivity, and experimental utility.

Unraveling the Mechanism: A Tale of Two Gates

The TREK (TWIK-related K+ channel) subfamily, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are critical regulators of cellular excitability. Their activation leads to potassium efflux, hyperpolarizing the cell membrane and reducing the likelihood of action potential firing. While several small molecules can activate these channels, their mechanisms of action differ significantly, impacting their specificity and potential for off-target effects.

This compound distinguishes itself by directly targeting the extracellular "C-type" gate of the channel pore.[1] This novel mechanism is independent of the intracellular C-terminal domain, a region that serves as a convergence point for many other regulatory signals and is the target for activators like arachidonic acid and chloroform.[1] This direct and extracellular mode of action contributes to the clean pharmacological profile of this compound.

In contrast, BL-1249, another potent TREK channel activator, requires the integrity of the C-terminal tail for its activity.[2][3] Arachidonic acid, a polyunsaturated fatty acid, and the volatile anesthetic chloroform also exert their effects via the C-terminal domain.[4] This reliance on a common intracellular regulatory hub can lead to less predictable effects and potential interference with other signaling pathways that converge on this domain.

At a Glance: Performance Comparison of TREK Channel Activators

The following table summarizes the key performance metrics of this compound and its alternatives, based on data from electrophysiological studies.

ActivatorTarget ChannelsPotency (EC50)Efficacy (Fold Activation)Mechanism of ActionKey Differentiator
This compound TREK-1, TREK-2, TRAAK~10-30 µM[5][6]~11-fold (TREK-1)[1]Direct action on the extracellular C-type gate[1]C-terminal independent; high selectivity within the TREK subfamily.[1]
BL-1249 TREK-1, TREK-2 > TRAAK~5-8 µM (TREK-1/2)[1][7]Not consistently reportedC-type gate activation, dependent on the C-terminal tail[2][3]Higher potency for TREK-1/2 over TRAAK.[3][7][8]
Arachidonic Acid TREK-1, TREK-2, TRAAKLow µM range[9][10]3 to 12-fold (TREK-1)[11][12]C-terminal dependent[4][12]Endogenous activator with broad physiological roles.[9]
Chloroform TREK-10.2 - 1.6 mM[2]~5.5-fold (TREK-1)[13][14]C-terminal dependent[13][14]Volatile anesthetic with known off-target effects.[15]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows.

Signaling Pathway of TREK Channel Activators cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ML67_33 This compound C_type_gate C-type Gate ML67_33->C_type_gate Direct Activation TREK_channel TREK Channel hyperpolarization Membrane Hyperpolarization TREK_channel->hyperpolarization K+ Efflux C_type_gate->TREK_channel Opens C_terminal C-terminal Domain C_terminal->C_type_gate Modulation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->C_terminal Activation Chloroform Chloroform Chloroform->C_terminal Activation BL_1249 BL-1249 BL_1249->C_terminal Activation Experimental Workflow for Assessing TREK Activators start Start expression_system Choose Expression System (Xenopus Oocytes or HEK293 Cells) start->expression_system oocyte_prep Oocyte Preparation and cRNA Injection expression_system->oocyte_prep Oocytes hek_prep HEK293 Cell Culture and Transfection expression_system->hek_prep HEK293 electrophysiology Electrophysiological Recording (TEVC or Patch Clamp) oocyte_prep->electrophysiology hek_prep->electrophysiology compound_app Application of TREK Activator electrophysiology->compound_app data_acq Data Acquisition (Current Recordings) compound_app->data_acq data_an Data Analysis (EC50, Emax) data_acq->data_an end End data_an->end

References

Comparative Analysis of ML67-33 Cross-Reactivity with Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ion channel activator ML67-33, focusing on its cross-reactivity profile with other ion channels. The information presented is compiled from published experimental data to assist researchers in making informed decisions for their studies.

This compound is recognized as a potent activator of the two-pore domain potassium (K2P) channel subfamily known as TREK (TWIK-related K+ channel). Specifically, it targets TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), which are mechanosensitive and temperature-sensitive channels involved in processes such as neuroprotection, pain perception, and anesthesia.[1] The activation of these channels by this compound leads to potassium ion efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability.

Quantitative Comparison of this compound Activity

The following table summarizes the quantitative data on the activity of this compound across various ion channels, as determined by electrophysiological studies.

Ion Channel FamilySpecific ChannelSpeciesExpression SystemMethodThis compound Activity (EC₅₀/IC₅₀)Efficacy (Eₘₐₓ)Reference
K2P (Activator) K₂P2.1 (TREK-1)Xenopus oocytesTEVC36.3 ± 1.0 µM~11-fold increase[1]
K₂P10.1 (TREK-2)Xenopus oocytesTEVC30.2 ± 1.4 µMNot specified[1]
K₂P4.1 (TRAAK)Xenopus oocytesTEVC27.3 ± 1.2 µMNot specified[1]
K2P (Inactive) K₂P3.1 (TASK-1)Xenopus oocytesTEVCIneffectiveNo effect[1]
K₂P9.1 (TASK-3)Xenopus oocytesTEVCIneffectiveNo effect[1]
K₂P5.1 (TASK-2)Xenopus oocytesTEVCIneffectiveNo effect[1]
K₂P18.1 (TRESK)Xenopus oocytesTEVCIneffectiveNo effect[1]
Voltage-gated K+ Kᵥ7.2 (KCNQ2)Xenopus oocytesTEVCIneffective (at 100 µM)No effect[1]

Note: EC₅₀ (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of its maximal activating effect. "Ineffective" indicates that no significant channel modulation was observed at the tested concentrations.

Mechanism of Action and Signaling Pathway

This compound is understood to act directly on the TREK subfamily channels.[1] Experimental evidence from excised membrane patch experiments suggests that its mechanism does not rely on cytosolic second messengers, indicating a direct interaction with the channel protein itself. The proposed site of action is the C-type selectivity filter gate, a critical component of the channel's pore. By modulating this gate, this compound enhances the open probability of the channel, leading to an increased potassium current.

The downstream effect of TREK channel activation by this compound is a hyperpolarizing shift in the cell's resting membrane potential. This makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability. This mechanism is central to the potential therapeutic applications of this compound in conditions characterized by hyperexcitability, such as certain types of pain.

G ML67_33 This compound TREK_Channel TREK/TRAAK Channel (K₂P2.1, K₂P10.1, K₂P4.1) ML67_33->TREK_Channel Direct Activation K_Efflux Increased K⁺ Efflux TREK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound action.

Experimental Protocols

The primary method used to determine the cross-reactivity of this compound is the Two-Electrode Voltage Clamp (TEVC) technique using Xenopus laevis oocytes as a heterologous expression system.

Key Experimental Workflow: Two-Electrode Voltage Clamp

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Prep Prepare cRNA for Ion Channel of Interest cRNA_Inject Microinject cRNA into Oocytes cRNA_Prep->cRNA_Inject Incubation Incubate for 2-5 days at 16-18°C cRNA_Inject->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impalement Impale with Voltage and Current Microelectrodes Placement->Impalement Voltage_Clamp Clamp Membrane Potential (e.g., holding at -80mV) Impalement->Voltage_Clamp Baseline Record Baseline Current Voltage_Clamp->Baseline Compound_App Apply this compound (various concentrations) Baseline->Compound_App Record_Effect Record Current Change Compound_App->Record_Effect Washout Washout Compound Record_Effect->Washout Dose_Response Plot Dose-Response Curve Washout->Dose_Response EC50_Calc Calculate EC₅₀/IC₅₀ Values Dose_Response->EC50_Calc

Caption: Workflow for TEVC cross-reactivity screening.

Detailed Methodology:
  • Oocyte Preparation and cRNA Injection:

    • Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

    • Complementary RNA (cRNA) encoding the specific ion channel subunit to be tested is synthesized in vitro.

    • A nanoliter volume of the cRNA solution is injected into the cytoplasm of each oocyte.

    • The oocytes are incubated for 2-5 days to allow for channel protein expression and insertion into the plasma membrane.

  • Two-Electrode Voltage Clamp Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).

    • Two glass microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • A feedback amplifier maintains, or "clamps," the membrane potential at a predetermined holding potential (e.g., -80 mV).

    • Baseline ionic currents are recorded in response to a voltage protocol (e.g., a voltage ramp from -150 mV to +50 mV).[1]

    • This compound, dissolved in the bathing solution at various concentrations, is perfused over the oocyte.

    • The effect of the compound on the current is recorded using the same voltage protocol.

    • The change in current amplitude at a specific voltage is measured to quantify the compound's effect.

  • Data Analysis:

    • The recorded current amplitudes are normalized to the baseline current.

    • A dose-response curve is generated by plotting the normalized current against the logarithm of the this compound concentration.

    • The curve is fitted with the Hill equation to determine the EC₅₀ (for activation) or IC₅₀ (for inhibition) and the Hill coefficient.

This systematic approach allows for a quantitative assessment of this compound's activity and selectivity across a wide range of ion channel targets. The available data strongly indicates that this compound is a selective activator of the TREK subfamily of K2P channels with minimal cross-reactivity against other tested K2P channels and the voltage-gated channel Kv7.2.

References

A Comparative Analysis of ML67-33 and Arachidonic Acid on TREK Channels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two key modulators of TWIK-related potassium (TREK) channels: the synthetic small molecule ML67-33 and the endogenous fatty acid, arachidonic acid (AA). This document outlines their mechanisms of action, presents quantitative data on their efficacy and potency, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways involved.

Introduction to TREK Channel Modulators

Two-pore domain potassium (K2P) channels, particularly the TREK subfamily (TREK-1, TREK-2, and TRAAK), are critical regulators of neuronal excitability and are implicated in a range of physiological processes, including pain perception, neuroprotection, and anesthesia. Their activity is modulated by a diverse array of physical and chemical stimuli. This compound and arachidonic acid are both potent activators of TREK channels, yet they achieve this through distinct molecular mechanisms, offering different profiles of selectivity and therapeutic potential.

Quantitative Comparison of this compound and Arachidonic Acid

The following tables summarize the key quantitative data regarding the effects of this compound and arachidonic acid on TREK channel activation. Data has been compiled from electrophysiological studies on heterologous expression systems.

CompoundChannelExpression SystemEC50 (µM)Maximum Activation (Emax)Citation
This compound TREK-1 (K2P2.1)Xenopus oocytes36.3 ± 1.0~11-fold[1]
TREK-1 (K2P2.1)HEK293 cells9.7 ± 1.2~11.4-fold[1]
TREK-2 (K2P10.1)Xenopus oocytes30.2 ± 1.4-[1]
TRAAK (K2P4.1)Xenopus oocytes27.3 ± 1.2-[1]
Arachidonic Acid TREK-1 (K2P2.1)Xenopus oocytesNot explicitly reported, but 10 µM produces significant activation3-12-fold
TREK-2 (K2P10.1)COS cells10 µM produces ~8.4-fold increase-[2]
TRAAK (K2P4.1)COS cellsRobustly activated by perfusion-[3]

Note: Direct comparison of EC50 values for arachidonic acid is challenging due to variability in experimental conditions and reporting. However, it is consistently shown to be a potent activator in the low micromolar range.

Mechanisms of Action: A Tale of Two Binding Sites

This compound and arachidonic acid modulate TREK channel activity through fundamentally different mechanisms, a crucial consideration for targeted drug design.

This compound acts as a direct activator by binding to the extracellular "C-type" gate of the channel's selectivity filter. This novel mechanism is independent of the channel's C-terminal domain, a common site for modulation by other stimuli. Its action is rapid and reversible.

Arachidonic Acid , in contrast, activates TREK channels through a mechanism dependent on the intracellular C-terminal domain.[4] It is believed that the protonation of a specific glutamic acid residue (E306 in TREK-1) in this region is a key event that couples mechanical and lipid sensitivity.[4] The release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2) is a critical upstream signaling event.

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms and the experimental approaches used to study these compounds, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Arachidonic Acid Activation of TREK Channels cluster_membrane Cell Membrane TREK TREK Channel K_efflux K+ Efflux TREK->K_efflux PLA2 Phospholipase A2 MembranePL Membrane Phospholipids PLA2->MembranePL acts on AA Arachidonic Acid MembranePL->AA releases Stimulus Mechanical Stretch / Receptor Activation Stimulus->PLA2 activates AA->TREK activates via C-terminal domain Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Mechanism of this compound Activation of TREK Channels cluster_membrane Cell Membrane (Extracellular Side) TREK_extracellular TREK Channel (Extracellular View) C_gate C-type Gate (Selectivity Filter) C_gate->TREK_extracellular is part of Channel_Activation Channel Activation C_gate->Channel_Activation opens ML67_33 This compound ML67_33->C_gate binds directly to K_efflux K+ Efflux Channel_Activation->K_efflux Workflow for Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Injection cRNA Injection (TREK Channel Expression) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-7 days) cRNA_Injection->Incubation TEVC_Recording TEVC Recording Incubation->TEVC_Recording Data_Analysis Data Analysis (I-V Curves, Dose-Response) TEVC_Recording->Data_Analysis Workflow for Whole-Cell Patch Clamp in HEK293 Cells Cell_Culture HEK293 Cell Culture Transfection Transient Transfection (TREK Channel Plasmid) Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Data_Acquisition Data Acquisition (Current Recordings) Patch_Clamp->Data_Acquisition Data_Analysis Data Analysis (Current Density, I-V Relationship) Data_Acquisition->Data_Analysis

References

Unraveling the Selectivity of ML67-33: A Comparative Guide for K2P Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural basis of a small molecule's selectivity is paramount for the development of targeted therapeutics. This guide provides a comprehensive comparison of ML67-33, a known activator of the TREK subfamily of two-pore domain potassium (K2P) channels, with other notable activators. We delve into the structural determinants of their selectivity, present supporting experimental data, and detail the methodologies employed in these key studies.

This compound is a dihydroacridine analog that activates the temperature- and mechano-sensitive K2P channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) with low micromolar potency.[1] Its mechanism of action involves the direct activation of the C-type gate located on the extracellular side of the channel, a departure from many other K2P modulators that act on the intracellular cytoplasmic domain (Ct).[1] This guide will compare the structural determinants of this compound's activity with those of other TREK subfamily activators, namely BL-1249, ML335, and ML402, to illuminate the subtle molecular features that govern their channel selectivity.

Quantitative Comparison of TREK Subfamily Activators

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and its comparators for the activation of TREK-1, TREK-2, and TRAAK channels.

CompoundK2P2.1 (TREK-1) EC50 (µM)K2P10.1 (TREK-2) EC50 (µM)K2P4.1 (TRAAK) EC50 (µM)Selectivity Profile
This compound 21.8 - 29.4[2][3], 36.3[4]30.2[2][3][4]27.3[2][3][4]Non-selective within the TREK subfamily
BL-1249 5.58.048~10-fold selective for TREK-1/TREK-2 over TRAAK[1][2]
ML335 14.35.2InactiveSelective for TREK-1/TREK-2 over TRAAK[5]
ML402 13.75.9InactiveSelective for TREK-1/TREK-2 over TRAAK[5]

Structural Determinants of Selectivity

The selectivity of K2P channel activators is dictated by their specific interactions with distinct structural elements of the channel proteins.

This compound: The lack of significant selectivity of this compound within the TREK subfamily suggests that its binding site is conserved among TREK-1, TREK-2, and TRAAK. Unlike BL-1249, the activity of this compound is independent of the channel's C-terminal tail.[1] Studies using chimeras of TREK-1 and TRAAK have shown no major changes in the response to this compound, further supporting the idea that its binding site is located in a region of high homology within the TREK subfamily.[1] While the precise binding pocket is yet to be fully elucidated, its action on the extracellular C-type gate distinguishes it from intracellularly acting modulators.[1]

BL-1249: In contrast to this compound, the selectivity of BL-1249 for TREK-1 and TREK-2 over TRAAK is heavily influenced by the C-terminal tail and the M2/M3 transmembrane helix interface.[1] The conformational flexibility between the tetrazole and tetralin moieties of the BL-1249 molecule is also a critical factor in its preferential action on TREK-1.[3]

ML335 and ML402: These activators exhibit remarkable selectivity for TREK-1 and TREK-2, with no activity on TRAAK.[5] This sharp selectivity is attributed to a single amino acid residue. A lysine residue (Lys271 in TREK-1) located at the N-terminal end of the M4 transmembrane helix forms a crucial cation-π interaction with these molecules.[5][6] In TRAAK, the corresponding residue is a glutamine, which is incapable of forming this interaction, thus rendering the channel insensitive to ML335 and ML402.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for assessing K2P channel activation.

ML67_33_Mechanism Mechanism of this compound Action cluster_membrane ML67_33 This compound C_Type_Gate C-type Gate ML67_33->C_Type_Gate Direct Activation Extracellular Extracellular Space TREK_Channel TREK Channel (TREK-1, TREK-2, TRAAK) Membrane Cell Membrane Intracellular Intracellular Space Hyperpolarization Membrane Hyperpolarization TREK_Channel->Hyperpolarization C_Type_Gate->TREK_Channel Opens K_ion K+ ion K_ion->TREK_Channel Influx

Caption: Proposed mechanism of this compound action on TREK channels.

Experimental_Workflow Experimental Workflow for K2P Channel Activator Screening start Start: Oocyte/Cell Preparation injection cRNA Injection (K2P Channel) start->injection incubation Incubation (2-5 days) injection->incubation tevc Two-Electrode Voltage Clamp (TEVC) incubation->tevc compound_app Compound Application (e.g., this compound) tevc->compound_app data_acq Data Acquisition (Current Measurement) compound_app->data_acq analysis Data Analysis (EC50 Calculation) data_acq->analysis end End: Selectivity Profile analysis->end

Caption: Typical workflow for evaluating K2P channel activators.

Experimental Protocols

The primary experimental technique used to characterize the activity of this compound and other K2P channel activators is Two-Electrode Voltage Clamp (TEVC) electrophysiology using Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA encoding the specific K2P channel subunit (e.g., human K2P2.1, K2P10.1, or K2P4.1) is synthesized in vitro.

  • A specific amount of cRNA (typically 10-50 ng) is injected into each oocyte.

  • Injected oocytes are incubated for 2-5 days at 18°C in ND96 solution to allow for channel expression.

2. Electrophysiological Recording:

  • Oocytes are placed in a recording chamber continuously perfused with a recording solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.4).

  • Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -80 mV).

  • Currents are elicited by voltage ramps (e.g., from -100 mV to +50 mV over 200 ms).

3. Compound Application and Data Analysis:

  • A baseline current is recorded before the application of the compound.

  • The compound of interest (e.g., this compound) is dissolved in the recording solution and perfused into the chamber at various concentrations.

  • The effect of the compound on the channel current is recorded.

  • The increase in current at a specific voltage is measured and used to construct a dose-response curve.

  • The EC50 value is calculated by fitting the dose-response data to the Hill equation.

This detailed comparison highlights the nuanced structural determinants governing the selectivity of K2P channel activators. While this compound serves as a valuable tool for activating the TREK subfamily, its lack of selectivity within this group contrasts sharply with the specific interactions that define the activity of molecules like BL-1249, ML335, and ML402. This understanding is crucial for the rational design of next-generation K2P modulators with tailored selectivity profiles for therapeutic applications.

References

Safety Operating Guide

Proper Disposal of ML67-33: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step procedure for the safe disposal of ML67-33, a K2P potassium channel activator.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes best practices based on the compound's known chemical properties and the disposal guidelines for its common solvent, Dimethyl Sulfoxide (DMSO).

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Weight 374.27 g/mol
Molecular Formula C₁₈H₁₇Cl₂N₅
Solubility Soluble to 100 mM in DMSO
Purity ≥98%
Storage Temperature -20°C
CAS Number 1443290-89-8

Step-by-Step Disposal Procedure for this compound

Given that this compound is typically dissolved in DMSO, the disposal procedure should address both the compound and the solvent.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (butyl rubber gloves are recommended for DMSO).

  • Safety goggles or a face shield.

  • A lab coat.

2. Waste Classification: Treat all waste containing this compound as hazardous chemical waste. This includes:

  • Unused or expired this compound solid.

  • Stock solutions of this compound in DMSO.

  • Contaminated consumables (e.g., pipette tips, vials, and gloves).

3. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound and any contaminated items in a clearly labeled, sealed, and chemical-resistant waste container.

  • Liquid Waste: Solutions of this compound in DMSO should be collected in a separate, labeled, and sealed container for organic solvent waste. Do not mix with aqueous or other incompatible waste streams.

4. Spill Management: In the event of a spill:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

5. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1][2]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Do not pour this compound or its solutions down the drain or dispose of it with general laboratory trash.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

ML67_33_Disposal_Workflow cluster_start Start: Handling this compound cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_disposal Final Disposal start This compound Waste Generated assess_state Determine Physical State start->assess_state solid_waste Solid this compound or Contaminated Consumables assess_state->solid_waste Solid liquid_waste This compound in DMSO Solution assess_state->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid store_waste Store Securely in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid Collect in Labeled Organic Solvent Waste Container liquid_waste->collect_liquid collect_liquid->store_waste disposal_pickup Arrange for Pickup by Licensed Disposal Company store_waste->disposal_pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of ML67-33, a K2P potassium channel activator. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1443290-89-8

  • Molecular Formula: C18H17Cl2N5

Hazard Identification: this compound is classified as a substance that causes skin and eye irritation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side-shields.To protect against splashes and accidental eye contact which can cause serious irritation.[1]
Skin and Body Protection Protective gloves (e.g., nitrile rubber). Laboratory coat.To prevent skin contact which can cause irritation.[1]
Respiratory Protection A suitable respirator should be used if adequate ventilation cannot be maintained.To avoid inhalation of any dusts or aerosols.[1]

Experimental Protocols: Handling and Disposal

Handling Procedures: Safe handling of this compound requires a controlled laboratory environment with proper engineering controls and adherence to standard safety protocols.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure an accessible safety shower and eye wash station are in the immediate vicinity of the handling area.[1]

  • Personal Protective Equipment (PPE) Donning:

    • Before handling, don the appropriate PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Handle this compound as a solid. Avoid generating dust.

    • Use appropriate tools for weighing and transferring the compound.

  • Dissolution:

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Remove and properly dispose of contaminated PPE.

Disposal Plan: Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including unused this compound, contaminated gloves, and weighing papers, in a designated and properly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

First Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If Inhaled: Move the person to fresh air.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek medical attention if irritation or other symptoms persist.

Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

ML67_33_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards (Review SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B->C D Weigh and Prepare This compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste (Chemical & PPE) F->G H Doff PPE G->H I Wash Hands H->I

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.